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Stachybotramide

Cat. No.: B160389
M. Wt: 429.5 g/mol
InChI Key: ZHECNBLIOXZXBL-TUJJLKMMSA-N
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Description

Stachybotramide has been reported in Stachybotrys cylindrospora and Stachybotrys chartarum with data available.
from fungus Stachybotrys sp.;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35NO5 B160389 Stachybotramide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHECNBLIOXZXBL-TUJJLKMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Stachybotramide?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Stachybotramide

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, a member of the phenylspirodrimane class of meroterpenoids. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Chemical Structure and Identification

This compound is a complex heterocyclic natural product. Its chemical identity is established by its IUPAC name, molecular formula, and unique identifiers.

IUPAC Name: (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one

Chemical Formula: C₂₅H₃₅NO₅

CAS Number: 149598-71-0

SMILES: C[C@@H]1CC[C@@H]2--INVALID-LINK--(CC--INVALID-LINK--O)C

The structure features a spirocyclic core, linking a substituted hexahydronaphthalene moiety to a dihydrofuroisoindolone system. This intricate three-dimensional arrangement is crucial for its biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are computationally predicted and provide a basis for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 429.56 g/mol
Monoisotopic Mass 429.25152322 DaPubChem
XLogP3 3.2PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 90.2 ŲPubChem
Heavy Atom Count 31PubChem
Complexity 741PubChem

Experimental Protocols

This compound has been isolated from the sponge-associated fungus Stachybotrys chartarum MUT 3308. The following protocols are based on methodologies reported for the isolation and characterization of phenylspirodrimanes from this fungus.

Fungal Cultivation and Extraction
  • Cultivation: Stachybotrys chartarum MUT 3308 is cultivated on a solid rice medium. The medium is prepared by autoclaving a mixture of rice and artificial seawater. The fungus is inoculated and incubated in the dark at 24°C for four weeks.

  • Extraction: The fungal culture is extracted with a mixture of methanol and dichloromethane. The organic extract is then partitioned against water. The organic phase, containing the secondary metabolites, is concentrated under reduced pressure.

Isolation and Purification
  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate, followed by a gradient of dichloromethane and methanol.

  • Chromatographic Separation: The fractions obtained from VLC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.

  • Compound Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and HPLC to identify those containing compounds of interest. This compound is isolated as a pure compound from these fractions.

Structure Elucidation
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.

  • NMR Spectroscopy: The chemical structure of this compound is elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

  • Stereochemistry: The absolute configuration of stereogenic centers is determined by comparing experimental Circular Dichroism (CD) spectra with Time-Dependent Density Functional Theory (TD-DFT) calculated Electronic Circular Dichroism (ECD) spectra.

Biological Activity

This compound belongs to the phenylspirodrimane family of natural products, which are known to exhibit a range of biological activities. While specific signaling pathway interactions for this compound are not extensively detailed in the public domain, related compounds isolated from Stachybotrys chartarum have demonstrated significant cytotoxicity against various cancer cell lines. For instance, stachybotrylactam, stachybotrylactam acetate, and 2α-acetoxystachybotrylactam acetate have shown cytotoxicity with IC₅₀ values in the micromolar range against aggressive cancer cell lines, including resistant phenotypes. This suggests that this compound may also possess cytotoxic properties worthy of further investigation.

Visualizations

Experimental Workflow for Phenylspirodrimane Isolation

The following diagram illustrates the general workflow for the isolation and characterization of phenylspirodrimanes, such as this compound, from fungal sources.

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cluster_analysis Structural Analysis start Stachybotrys chartarum Culture extraction Solvent Extraction (MeOH/DCM) start->extraction partition Liquid-Liquid Partition extraction->partition crude_extract Crude Organic Extract partition->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc fractions Initial Fractions vlc->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound hrms HRMS pure_compound->hrms nmr 1D & 2D NMR pure_compound->nmr cd Circular Dichroism pure_compound->cd structure Structure Elucidation hrms->structure nmr->structure cd->structure

Isolation and Characterization Workflow.

Stachybotramide-Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a mycotoxin belonging to the phenylspirodrimane (PSD) class of secondary metabolites. These compounds are produced by certain species of fungi and have garnered significant interest due to their diverse biological activities. This technical guide provides an in-depth overview of the organisms known to produce this compound, with a focus on their cultivation, extraction of the compound, and the current understanding of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

Primary Producing Organism: Stachybotrys chartarum

The filamentous fungus Stachybotrys chartarum is the principal organism recognized for the production of this compound and other related phenylspirodrimanes. This mold is ubiquitous in the environment and is often found on cellulose-rich materials in water-damaged buildings. All known species of Stachybotrys are believed to produce phenylspirodrimanes.[1]

Culture Conditions for Phenylspirodrimane Production

The production of phenylspirodrimanes, including this compound, by S. chartarum is highly dependent on the culture medium. While specific quantitative data for this compound is limited in the available literature, studies on the closely related phenylspirodrimane, stachybotrylactam, provide valuable insights into optimal growth conditions for this class of compounds.

Table 1: Production of Stachybotrylactam by Stachybotrys chartarum on Various Culture Media

Culture MediumAbbreviationMedian Concentration (ng/g)
Cellulose AgarCEL5093.3 - 7442.6
Malt Extract AgarMEAIntermediate
Potato Dextrose AgarPDALow
Glucose Yeast Peptone AgarGYP645.2 - 2825.4
Sabouraud Dextrose AgarSAB645.2 - 2825.4

Data is based on the production of stachybotrylactam and indicates that cellulose-rich media significantly promote the production of phenylspirodrimanes.[2]

Experimental Protocols

Fungal Culture

A detailed protocol for the cultivation of S. chartarum for mycotoxin production is provided below.

Materials:

  • Stachybotrys chartarum strain

  • Petri dishes

  • Culture media (e.g., Cellulose Agar, Malt Extract Agar)

  • Sterile water

  • Incubator

Procedure:

  • Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the sterile medium into petri dishes and allow to solidify.

  • Inoculate the center of each agar plate with a small amount of S. chartarum mycelium or a spore suspension.

  • Seal the petri dishes with parafilm.

  • Incubate the cultures at 25°C in the dark for 21 days.

Extraction of Phenylspirodrimanes

The following protocol outlines a general method for the extraction of phenylspirodrimanes from S. chartarum cultures.

Materials:

  • Fungal culture plates

  • Acetonitrile/water solution (84:16, v/v)

  • Blender or stomacher

  • Filter paper

  • Solid-phase extraction (SPE) cartridges

  • Rotary evaporator

Procedure:

  • Harvest the entire content of the fungal culture plates (mycelium and agar).

  • Homogenize the harvested material in an acetonitrile/water solution.

  • Filter the mixture to separate the liquid extract from the solid fungal mass.

  • Pass the liquid extract through a solid-phase extraction (SPE) cartridge to remove polar impurities.

  • Elute the phenylspirodrimanes from the SPE cartridge with an appropriate solvent.

  • Concentrate the eluate using a rotary evaporator to obtain the crude extract containing this compound.

Quantification by HPLC-MS/MS

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

General Parameters (to be optimized):

  • Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid.

  • Ionization Mode: Positive ESI.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

Biosynthesis of this compound

This compound belongs to the phenylspirodrimane family of meroterpenoids, which are characterized by a hybrid biosynthetic origin. The biosynthesis of these compounds initiates from two primary precursors: farnesyl diphosphate (FPP) from the mevalonate pathway and orsellinic acid from the polyketide pathway.[3]

These precursors condense to form the key intermediate, ilicicolin B.[3][4] A series of subsequent enzymatic reactions, including oxidations and cyclizations, are proposed to convert ilicicolin B into the diverse array of phenylspirodrimanes, including this compound.[4] The specific enzymes and intermediates in the terminal steps of the this compound biosynthetic pathway are still a subject of ongoing research.

Below is a simplified diagram illustrating the proposed initial steps of the phenylspirodrimane biosynthetic pathway.

Stachybotramide_Biosynthesis FPP Farnesyl Diphosphate Ilicicolin_B Ilicicolin B FPP->Ilicicolin_B Orsellinic_Acid Orsellinic Acid Orsellinic_Acid->Ilicicolin_B PSDs Phenylspirodrimanes (including this compound) Ilicicolin_B->PSDs Series of enzymatic reactions (oxidations, cyclizations)

References

An In-depth Technical Guide to the Secondary Metabolites of Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrys chartarum, a toxigenic fungus commonly known as black mold, is a prolific producer of a diverse array of secondary metabolites. These compounds, often mycotoxins, are of significant interest to researchers in the fields of toxicology, pharmacology, and drug discovery due to their potent biological activities. This technical guide provides a comprehensive overview of the major classes of secondary metabolites produced by S. chartarum, with a focus on their biosynthesis, quantitative production, and methods for their isolation and analysis. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this area.

Introduction

Stachybotrys chartarum is notorious for its production of mycotoxins, which have been implicated in adverse health effects in humans and animals.[1] The secondary metabolism of this fungus is complex, yielding a wide range of chemical structures with diverse biological activities.[2] Understanding the biosynthesis and regulation of these compounds is crucial for assessing the risks associated with exposure to this mold and for exploring their potential as pharmaceutical leads. This guide delves into the core aspects of S. chartarum's secondary metabolites, providing a technical resource for the scientific community.

Major Classes of Secondary Metabolites

Stachybotrys chartarum produces several distinct classes of secondary metabolites, with the most prominent being macrocyclic trichothecenes, phenylspirodrimanes, and atranones.[2][3] The production of satratoxins (a type of macrocyclic trichothecene) or atranones is mutually exclusive and defines the S and A chemotypes of the fungus, respectively.[4][5]

Macrocyclic Trichothecenes (e.g., Satratoxins)

The macrocyclic trichothecenes are highly cytotoxic sesquiterpenoids that are potent inhibitors of protein biosynthesis.[6][7] Satratoxins, such as satratoxin G and H, are among the most toxic compounds produced by S. chartarum.[5]

Phenylspirodrimanes

This class of meroterpenoids is characterized by a spirocyclic drimane core linked to a phenyl moiety.[8][9] Phenylspirodrimanes are produced by both chemotypes of S. chartarum and exhibit a range of biological activities, including cytotoxicity and potential immunosuppressive effects.[10][11]

Atranones

Atranones are diterpenoid mycotoxins produced by the A chemotype of S. chartarum. While generally considered less toxic than the macrocyclic trichothecenes, they have been shown to induce inflammatory responses.[5]

Biosynthesis of Secondary Metabolites

The biosynthesis of these complex molecules involves multi-step enzymatic pathways, the genes for which are often clustered together in the fungal genome.

Biosynthetic Pathway of Macrocyclic Trichothecenes

The biosynthesis of macrocyclic trichothecenes begins with the cyclization of farnesyl pyrophosphate (FPP) to form the trichothecene skeleton.[12] This core structure is then further modified by a series of enzymatic reactions, including hydroxylations and the addition of a macrocyclic ester side chain, to produce the final toxic compounds like satratoxins.[12] The genes encoding these enzymes are located in dedicated gene clusters.[4][13]

Macrocyclic Trichothecene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Trichodiene Trichodiene FPP->Trichodiene Tri5 (Sesquiterpene cyclase) Trichothecene_Core Trichothecene Core (e.g., Trichodermol) Trichodiene->Trichothecene_Core Series of enzymatic steps (e.g., Tri4, Tri11) Macrocyclic_Trichothecenes Macrocyclic Trichothecenes (e.g., Satratoxins) Trichothecene_Core->Macrocyclic_Trichothecenes Polyketide synthase, Acetyltransferases, etc.

Conceptual pathway for the biosynthesis of macrocyclic trichothecenes.

Biosynthetic Pathway of Phenylspirodrimanes

Phenylspirodrimanes are meroterpenoids, meaning their biosynthesis involves both the polyketide and terpenoid pathways.[10][14] The pathway is thought to involve the condensation of a polyketide-derived phenyl moiety with a drimane sesquiterpene precursor.[15]

Phenylspirodrimane Biosynthesis cluster_terpenoid Terpenoid Pathway cluster_polyketide Polyketide Pathway FPP Farnesyl Pyrophosphate (FPP) Drimane_precursor Drimane Precursor FPP->Drimane_precursor Condensation Condensation Drimane_precursor->Condensation Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_phenyl Polyketide-derived Phenyl Moiety Acetyl_CoA->Polyketide_phenyl Polyketide Synthase Polyketide_phenyl->Condensation Phenylspirodrimane_core Phenylspirodrimane Core Condensation->Phenylspirodrimane_core Phenylspirodrimanes Diverse Phenylspirodrimanes Phenylspirodrimane_core->Phenylspirodrimanes Tailoring Enzymes

Hybrid biosynthetic pathway of phenylspirodrimanes.

Regulation of Secondary Metabolite Production

The production of secondary metabolites in S. chartarum is tightly regulated by environmental cues and intracellular signaling pathways.

G-Protein Signaling Pathway

In many filamentous fungi, G-protein coupled receptors (GPCRs) on the cell surface detect environmental signals such as nutrient availability.[16][17] This triggers a signaling cascade involving heterotrimeric G-proteins, which in turn activates downstream pathways like the cAMP-PKA and MAPK pathways.[16][18] These pathways ultimately regulate the expression of transcription factors that control the genes in the mycotoxin biosynthetic clusters.[19][20]

G-Protein Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Heterotrimeric G-protein (α, β, γ subunits) GPCR->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., Adenylate Cyclase) G_protein->Downstream_Effectors Activates Environmental_Signal Environmental Signal (e.g., Nutrients) Environmental_Signal->GPCR Second_Messengers Second Messengers (e.g., cAMP) Downstream_Effectors->Second_Messengers MAPK_PKA MAPK / PKA Pathways Second_Messengers->MAPK_PKA Transcription_Factor Transcription Factor MAPK_PKA->Transcription_Factor Phosphorylates Mycotoxin_Genes Mycotoxin Biosynthesis Genes Transcription_Factor->Mycotoxin_Genes Regulates Transcription Mycotoxins Mycotoxins Mycotoxin_Genes->Mycotoxins Expression

G-protein signaling pathway regulating mycotoxin production.

Quantitative Data on Secondary Metabolite Production

The production of secondary metabolites by S. chartarum is highly dependent on the growth substrate and culture conditions. The following tables summarize quantitative data from various studies.

Table 1: Production of Macrocyclic Trichothecenes (MCTs) on Different Media

StrainMediumSatratoxin G (ng/g)Satratoxin H (ng/g)Roridin E (ng/g)Roridin L-2 (ng/g)Verrucarin J (ng/g)Reference
Genotype SPDAVariesVariesVariesVariesVaries[17]
Genotype SMEAVariesVariesVariesVariesVaries[17]
Genotype SCELVariesVariesVariesVariesVaries[17]
Genotype SGYPLow to NoneLow to NoneLow to NoneLow to NoneLow to None[17]
Genotype SSABLow to NoneLow to NoneLow to NoneLow to NoneLow to None[17]

Table 2: Production of Phenylspirodrimanes on Different Media

StrainMediumStachybotryamide (ng/g)Stachybotrylactam (ng/g)Reference
N/APDA109,00027,100[21]
N/AMEA62,50046,300[21]

Note: "Varies" indicates that the production levels were significant but varied between different strains and specific experimental setups within the cited study. "Low to None" indicates that the production was consistently low or below the limit of detection.

Experimental Protocols

General Workflow for Mycotoxin Analysis

The analysis of S. chartarum secondary metabolites typically involves cultivation, extraction, purification, and analytical detection.

Experimental Workflow Cultivation Fungal Cultivation (e.g., on rice or agar) Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Cultivation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (e.g., HPLC-MS/MS) Purification->Analysis

General workflow for the analysis of S. chartarum mycotoxins.

Protocol for Production and Purification of Satratoxin G and Roridin L2

This protocol is adapted from a method for producing and purifying these macrocyclic trichothecenes.[22]

  • Cultivation:

    • Inoculate autoclaved rice substrate in Fernbach flasks with a spore suspension of S. chartarum.

    • Incubate in the dark at 25°C for 4-6 weeks.

  • Extraction:

    • Extract the moldy rice with acetonitrile.

    • Dry the extract and redissolve it in dichloromethane.

  • Purification:

    • Perform Michel-Miller silica gel chromatography using a stepwise gradient of acetonitrile in dichloromethane. Satratoxin G and roridin L2 will elute in different fractions.

    • Further purify the individual compounds using C18 semi-preparative reverse-phase liquid chromatography with an acetonitrile-water gradient.

    • Confirm the purity and identity of the compounds using electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.

Protocol for Isolation of Phenylspirodrimanes

This protocol is a general method based on procedures for isolating phenylspirodrimanes.[14][21]

  • Cultivation:

    • Cultivate S. chartarum on a suitable solid or in a liquid medium.

  • Extraction:

    • Extract the fungal biomass and/or culture medium with an organic solvent such as methanol or ethyl acetate.

    • Evaporate the solvent to obtain a crude extract.

  • Purification:

    • Fractionate the crude extract using silica gel column chromatography with a suitable solvent system.

    • Isolate individual phenylspirodrimanes from the fractions using semipreparative high-performance liquid chromatography (HPLC) with UV detection.

    • Characterize the purified compounds using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The secondary metabolites of Stachybotrys chartarum represent a fascinating and important area of scientific inquiry. Their complex chemical structures, potent biological activities, and intricate biosynthetic and regulatory pathways offer numerous opportunities for research in mycotoxicology, natural product chemistry, and drug development. This guide provides a foundational resource to support these endeavors, offering detailed information and methodologies to aid in the exploration of this "hidden treasure" of the fungal kingdom.[2]

References

Phenylspirodrimanes from Fungi: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the isolation, characterization, and therapeutic potential of fungal phenylspirodrimane derivatives for researchers, scientists, and drug development professionals.

Phenylspirodrimanes are a unique class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] Primarily isolated from fungi of the genus Stachybotrys, particularly Stachybotrys chartarum, these compounds feature a characteristic spirocyclic drimane fused to a phenyl moiety via a spirofuran ring.[2] Their structural diversity and wide range of biological activities, including cytotoxic, antihyperlipidemic, anticoagulant, and antiviral properties, have positioned them as promising candidates for drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of fungal phenylspirodrimanes, summarizing key data, detailing experimental protocols, and visualizing relevant pathways to facilitate further research and application.

Chemical Diversity and Biological Activities

Fungi, especially Stachybotrys chartarum, produce a remarkable array of phenylspirodrimane derivatives, including monomers and dimers.[6] These compounds exhibit a variety of biological activities, which are summarized in the tables below.

Table 1: Monomeric Phenylspirodrimane Derivatives from Stachybotrys chartarum
Compound NameFungal SourceBiological ActivityIC₅₀ Values (µM)Reference
StachybotrydialS. chartarumImmunosuppressive-[7][8]
StachybotrylactamS. chartarum MUT 3308Cytotoxic against 786R and CAL33RR cancer cell lines0.8 - 2.2[6]
Stachybotrylactam acetateS. chartarum MUT 3308Cytotoxic against 786R and CAL33RR cancer cell lines0.6 - 1.0[6]
2α-acetoxystachybotrylactam acetateS. chartarum MUT 3308Cytotoxic against 786R and CAL33RR cancer cell lines0.3 - 1.5[6]
Chartarlactams A–PS. chartarum (from sponge Niphates recondita)Antihyperlipidemic-[3]
Stachybotrysin AS. chartarum FS705α-glucosidase inhibitory20.68[9]
Stachybotrysin BS. chartarum CGMCC 3.5365Anti-influenza A virus12.4 - 18.9[5]
Stachybotrysin GS. chartarum CGMCC 3.5365Anti-HIV18.1[5]
Stachybonoids D–FS. chartarumInhibition of LPS-induced NO production-[2]
Table 2: Dimeric Phenylspirodrimane Derivatives from Stachybotrys chartarum
Compound NameFungal SourceBiological ActivityIC₅₀ Values (µM)Reference
Stachybochartin AS. chartarum (endophytic)Cytotoxic against MDA-MB-231 and U-2OS cancer cells4.5 - 21.7[4]
Stachybochartin BS. chartarum (endophytic)Cytotoxic against MDA-MB-231 and U-2OS cancer cells4.5 - 21.7[4]
Stachybochartin CS. chartarum (endophytic)Cytotoxic against MDA-MB-231 and U-2OS cancer cells4.5 - 21.7[4]
Stachybochartin DS. chartarum (endophytic)Cytotoxic against MDA-MB-231 and U-2OS cancer cells4.5 - 21.7[4]
Chartarlactam LS. chartarum (from sponge Niphates recondita)Antihyperlipidemic-[3]

Experimental Protocols

The isolation and characterization of phenylspirodrimanes involve a series of meticulous experimental procedures.

Fungal Cultivation and Extraction

Stachybotrys chartarum strains are typically cultivated on solid or in liquid media, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).[6] For large-scale production, solid rice medium is often employed. After a suitable incubation period, the fungal mycelia and the culture medium are extracted with organic solvents like ethyl acetate or a mixture of methanol and dichloromethane.[4][6] The resulting crude extract is then concentrated under reduced pressure.

Isolation and Purification

The crude extract is subjected to various chromatographic techniques for the separation of individual compounds. A common workflow is as follows:

experimental_workflow A Crude Fungal Extract B Silica Gel Column Chromatography A->B Elution with solvent gradient C Fractionation B->C D Sephadex LH-20 Column Chromatography C->D Size exclusion E Further Fractionation D->E F Semi-preparative HPLC E->F Reversed-phase (e.g., C18) G Pure Phenylspirodrimanes F->G

Fig. 1: General workflow for the isolation of phenylspirodrimanes.
Structure Elucidation

The chemical structures of the isolated phenylspirodrimanes are determined using a combination of spectroscopic and spectrometric methods:

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the molecular formula of the compounds.[4][6]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, which are essential for elucidating the planar structure and assigning proton and carbon signals.[4][6]

  • Electronic Circular Dichroism (ECD): The absolute configuration of stereogenic centers is often determined by comparing experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT).[6][10]

  • X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry when suitable crystals can be obtained.[3][5]

Biosynthesis

Phenylspirodrimanes are meroterpenoids synthesized through a hybrid pathway involving polyketide and terpenoid precursors.[6] The biosynthesis is proposed to start from the condensation of farnesyl diphosphate (from the mevalonate pathway) and orsellinic acid (a polyketide).[5][6]

biosynthesis_pathway FDP Farnesyl Diphosphate IB Ilicicolin B (Common Intermediate) FDP->IB OA Orsellinic Acid OA->IB OxCycl Oxidations and Cyclizations IB->OxCycl SBD Stachybotrydial OxCycl->SBD NucAdd Nucleophilic Addition (e.g., with amines) SBD->NucAdd Isoind Isoindolinones (e.g., Stachybotrylactam) NucAdd->Isoind

Fig. 2: Proposed biosynthetic pathway of phenylspirodrimanes.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many phenylspirodrimanes are still under investigation, some studies have provided insights into their biological effects.

Cytotoxicity and Apoptosis Induction

Several dimeric phenylspirodrimanes, such as stachybochartins A-D and G, have demonstrated cytotoxic effects against human cancer cell lines.[4] Mechanistic studies on stachybochartins C and G revealed that they induce apoptosis in U-2OS osteosarcoma cells in a concentration- and time-dependent manner. This apoptotic induction is likely mediated through a caspase-dependent pathway.[4]

apoptosis_pathway PSD Phenylspirodrimane Dimers (e.g., Stachybochartins C & G) CancerCell Cancer Cell (e.g., U-2OS) PSD->CancerCell Caspase Caspase Activation CancerCell->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Leads to

Fig. 3: Proposed caspase-dependent apoptosis pathway induced by phenylspirodrimane dimers.
Anticoagulant Activity

Semisynthetic lactam derivatives of phenylspirodrimanes have shown inhibitory activity against serine proteases of the blood coagulation cascade, such as thrombin, FXa, and FXIIa.[11] An agmatine-derived lactam, in particular, exhibited significant anticoagulant activity in plasma coagulation tests.[7] This suggests that these compounds may act as inhibitors of key enzymes in the coagulation cascade.

Future Perspectives

Phenylspirodrimanes from fungi represent a promising and structurally diverse group of natural products with significant therapeutic potential. Further research is warranted in several areas:

  • Exploration of other fungal sources: While Stachybotrys is the primary known producer, other fungal genera may harbor novel phenylspirodrimane derivatives.

  • Mechanism of action studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds are crucial for their development as therapeutic agents.

  • Semisynthetic modifications: The generation of derivative libraries through semisynthesis has already proven effective in enhancing biological activity and reducing toxicity.[7] This approach should be further explored to optimize the pharmacological properties of phenylspirodrimanes.

  • Total synthesis: The development of efficient total synthesis routes will be essential for the sustainable supply of promising lead compounds for preclinical and clinical studies.[4]

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Stachybotramide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Stachybotramide, a member of the phenylspirodrimane family of meroterpenoids from the fungus Stachybotrys chartarum, presents a complex chemical architecture of significant interest to the scientific community. While the definitive biosynthetic pathway of this compound has yet to be fully elucidated, substantial evidence points towards a conserved route shared with other phenylspirodrimanes. This technical guide synthesizes the current understanding of the putative biosynthetic pathway, collates available quantitative data on the production of related metabolites, and provides detailed experimental protocols for the complete elucidation of this intricate metabolic route. Visualizations of the proposed pathway and experimental workflows are provided to facilitate comprehension and guide future research endeavors.

Introduction: The Phenylspirodrimane Enigma

Stachybotrys chartarum, a fungus commonly known as "black mold," is a prolific producer of a diverse array of secondary metabolites. Among these are the phenylspirodrimanes (PSDs), a class of meroterpenoids characterized by a spirocyclic drimane sesquiterpene fused to a polyketide-derived aromatic ring. This compound is a prominent member of this family, exhibiting a complex and stereochemically rich structure. Understanding its biosynthesis is crucial for harnessing its potential in drug discovery and for mitigating its effects as a mycotoxin.

This guide outlines the proposed biosynthetic pathway for this compound, drawing parallels with the general biosynthesis of phenylspirodrimanes. It further serves as a practical resource for researchers aiming to experimentally validate and fully characterize this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic cascade, beginning with precursors from two primary metabolic pathways: the mevalonate pathway and the polyketide pathway.

Precursor Supply

The construction of the this compound scaffold requires two key building blocks:

  • Farnesyl Diphosphate (FPP): A C15 isoprenoid intermediate derived from the mevalonate pathway. FPP provides the drimane sesquiterpene core of the molecule.

  • Orsellinic Acid: A polyketide synthesized by a polyketide synthase (PKS). This aromatic precursor forms the phenyl component of the structure.

Assembly of the Meroterpenoid Backbone

The initial key step is the proposed condensation of FPP and orsellinic acid to form the foundational meroterpenoid structure. This is followed by a series of cyclizations and oxidative modifications catalyzed by terpene cyclases, P450 monooxygenases, and other tailoring enzymes to generate the characteristic spirodrimane skeleton. A key intermediate in the biosynthesis of several meroterpenoids, LL-Z1272β, is likely a precursor to the diverse family of phenylspirodrimanes.

Tailoring Reactions to Yield this compound

Following the formation of the core phenylspirodrimane structure, a series of tailoring reactions are necessary to arrive at the final structure of this compound. These modifications are predicted to include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the drimane and phenyl moieties.

  • Oxidation: Further oxidation of hydroxyl groups to form aldehydes or ketones.

  • Cyclization: Formation of the furan and isoindolinone ring systems.

  • Side Chain Attachment: Addition of the 2-hydroxyethyl group to the isoindolinone nitrogen.

The precise sequence and the enzymes responsible for these transformations are yet to be experimentally determined.

This compound Putative Biosynthesis Putative Biosynthetic Pathway of Phenylspirodrimanes cluster_precursors Primary Metabolism Mevalonate Pathway Mevalonate Pathway Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Mevalonate Pathway->Farnesyl Diphosphate (FPP) Polyketide Pathway Polyketide Pathway Orsellinic Acid Orsellinic Acid Polyketide Pathway->Orsellinic Acid Meroterpenoid Intermediate (e.g., LL-Z1272β) Meroterpenoid Intermediate (e.g., LL-Z1272β) Farnesyl Diphosphate (FPP)->Meroterpenoid Intermediate (e.g., LL-Z1272β) Prenyltransferase Orsellinic Acid->Meroterpenoid Intermediate (e.g., LL-Z1272β) Core Phenylspirodrimane Skeleton Core Phenylspirodrimane Skeleton Meroterpenoid Intermediate (e.g., LL-Z1272β)->Core Phenylspirodrimane Skeleton Terpene Cyclase(s) P450 Monooxygenase(s) This compound This compound Core Phenylspirodrimane Skeleton->this compound Tailoring Enzymes (Hydroxylases, Oxidases, etc.) Other Phenylspirodrimanes Other Phenylspirodrimanes Core Phenylspirodrimane Skeleton->Other Phenylspirodrimanes Tailoring Enzymes

Caption: Proposed biosynthetic pathway of phenylspirodrimanes, including this compound.

Data Presentation

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and reaction yields, are not currently available in the literature. However, studies have quantified the production of this compound and other related phenylspirodrimanes by Stachybotrys chartarum under various culture conditions.

Precursor MoleculeOrigin PathwayRole in this compound Biosynthesis
Farnesyl Diphosphate (FPP)Mevalonate PathwayProvides the C15 drimane sesquiterpene backbone.
Orsellinic AcidPolyketide PathwayForms the aromatic phenyl moiety of the molecule.
Acetyl-CoACentral Carbon MetabolismPrimary building block for both the mevalonate and polyketide pathways.
Malonyl-CoAFatty Acid SynthesisExtender unit for the polyketide chain in orsellinic acid synthesis.
Table 1: Key Precursors for the Putative Biosynthesis of this compound.
MetaboliteCulture MediumProduction Level (ng/g)Reference
This compoundPotato Dextrose Agar (PDA)109,000[1]
This compoundMalt Extract Agar (MEA)62,500[1]
StachybotrylactamPotato Dextrose Agar (PDA)27,100[1]
StachybotrylactamMalt Extract Agar (MEA)46,300[1]
StachybotrylactamCellulose-Agar (CEL)5093.3 - 7442.6[2]
Table 2: Production of this compound and a Related Phenylspirodrimane by Stachybotrys chartarum. [1][2]

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway will require a combination of bioinformatics, molecular genetics, and analytical chemistry. The following are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the cluster of genes responsible for this compound biosynthesis in the genome of Stachybotrys chartarum.

Methodology: Genome Mining

  • Genome Sequencing: Obtain a high-quality whole-genome sequence of a this compound-producing strain of S. chartarum.

  • Bioinformatic Analysis:

    • Utilize BGC prediction software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite gene clusters.

    • Search for clusters containing genes encoding key enzymes, such as a polyketide synthase (PKS), a terpene cyclase, and a prenyltransferase.

    • Perform BLASTp searches using known enzymes from other fungal meroterpenoid pathways to identify homologous genes in the S. chartarum genome.

  • Comparative Genomics: Compare the genomes of this compound-producing and non-producing strains or species. The absence of a specific BGC in non-producers can strongly implicate its role in this compound synthesis.

  • Transcriptomics: Perform RNA-seq analysis of S. chartarum grown under this compound-producing and non-producing conditions. Genes within the BGC are expected to be co-regulated and upregulated under producing conditions.

Functional Analysis of Candidate Genes

Objective: To confirm the role of specific genes within the putative BGC in this compound biosynthesis.

Methodology: Gene Knockout via Homologous Recombination

  • Construct Design: Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Cassette Amplification: Amplify the flanking regions from S. chartarum genomic DNA and the selectable marker from a plasmid template using PCR. Assemble the final knockout cassette using overlap extension PCR or Gibson assembly.

  • Protoplast Formation: Grow S. chartarum mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Introduce the knockout cassette into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting transformants by PCR to confirm the replacement of the target gene with the knockout cassette.

  • Metabolite Analysis: Cultivate the confirmed knockout mutants and analyze their metabolite profiles using LC-MS/MS. A loss of this compound production and the potential accumulation of a biosynthetic intermediate will confirm the gene's function.

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the this compound biosynthetic pathway in a genetically tractable host organism.

Methodology: Expression in Aspergillus nidulans or Saccharomyces cerevisiae

  • Gene Cloning: Amplify the candidate genes from the BGC from S. chartarum cDNA.

  • Vector Construction: Clone the genes into fungal expression vectors under the control of strong, inducible promoters. This can be done for individual genes or for the entire cluster using techniques like yeast homologous recombination (TAR cloning).

  • Host Transformation: Transform the expression constructs into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Cultivation and Induction: Grow the transformed host under conditions that induce the expression of the cloned genes.

  • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by LC-MS/MS to detect the production of this compound or its intermediates. Co-expression of different subsets of genes can help to elucidate the function of each enzyme in the pathway.

Precursor Feeding Studies

Objective: To confirm the precursors and intermediates of the biosynthetic pathway.

Methodology: Isotopic Labeling

  • Synthesis of Labeled Precursors: Synthesize or procure isotopically labeled versions of hypothesized precursors, such as ¹³C-labeled orsellinic acid or deuterated farnesol.

  • Feeding Experiment: Add the labeled precursor to a culture of S. chartarum at the onset of this compound production.

  • Extraction and Purification: After a suitable incubation period, extract the secondary metabolites and purify this compound.

  • Mass Spectrometry and NMR Analysis: Analyze the purified this compound by high-resolution mass spectrometry to determine the incorporation of the isotopic label. Further analysis by NMR spectroscopy can pinpoint the location of the labels within the molecule, providing detailed insights into the biosynthetic transformations.

Experimental Workflow Workflow for Elucidating this compound Biosynthesis cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Functional Genomics cluster_biochemical Biochemical Analysis Genome_Sequencing Genome Sequencing of S. chartarum BGC_Prediction BGC Prediction (antiSMASH) Genome_Sequencing->BGC_Prediction Homology_Search Homology Search (BLAST) Genome_Sequencing->Homology_Search Putative_BGC Putative this compound BGC Identified BGC_Prediction->Putative_BGC Homology_Search->Putative_BGC Gene_Knockout Gene Knockout (Homologous Recombination) Putative_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression (e.g., in Aspergillus) Putative_BGC->Heterologous_Expression LCMS_Analysis Metabolite Analysis (LC-MS/MS) Gene_Knockout->LCMS_Analysis Heterologous_Expression->LCMS_Analysis Elucidated_Pathway Elucidated Biosynthetic Pathway of this compound LCMS_Analysis->Elucidated_Pathway Functional Assignment of Genes Isotope_Labeling Isotopic Labeling (Feeding Studies) NMR_MS_Analysis Structural Analysis (NMR, HR-MS) Isotope_Labeling->NMR_MS_Analysis NMR_MS_Analysis->Elucidated_Pathway Confirmation of Precursors & Intermediates

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound represents a fascinating example of the metabolic ingenuity of fungi. While a definitive pathway remains to be experimentally validated, the proposed route through phenylspirodrimane intermediates provides a solid framework for future research. The methodologies outlined in this guide offer a clear path forward for the identification of the this compound biosynthetic gene cluster and the characterization of its constituent enzymes. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of meroterpenoids but also open avenues for the bioengineering of novel, high-value molecules for the pharmaceutical and agrochemical industries. The recent discovery that phenylspirodrimane biosynthetic genes may not be clustered in S. chartarum underscores the complexity and potential novelty of this system, making it a compelling target for discovery-oriented research.

References

Stachybotramide: An Overview of a Metabolite Shrouded in Scientific Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide addresses the current landscape of scientific knowledge regarding the biological activities of Stachybotramide, a secondary metabolite produced by fungi of the Stachybotrys genus.

Chemical Identity of this compound

This compound is a recognized chemical entity with a defined molecular structure. Its presence has been reported in fungal species such as Stachybotrys cylindrospora and the well-known "black mold," Stachybotrys chartarum. The chemical formula for this compound is C25H35NO5, and its structure is cataloged in chemical databases such as PubChem[1].

Biological Activities: A Void in the Current Literature

Extensive searches for specific biological activities of this compound have yielded no quantitative data from cytotoxic, anti-inflammatory, antimicrobial, or enzyme inhibition assays. Consequently, the creation of structured data tables and detailed experimental protocols as initially intended for this guide is not feasible at this time. The scientific community has yet to publish in-depth studies that would allow for a thorough evaluation of its therapeutic potential or toxicological profile.

The Broader Context: Bioactivities of Stachybotrys Metabolites

While information on this compound is sparse, the genus Stachybotrys is a known producer of a wide array of secondary metabolites with significant biological activities. These fungi are recognized as a source of compounds with unique chemical structures that hold potential for the discovery of new drugs[1].

Research on extracts and isolated compounds from Stachybotrys chartarum has revealed a range of biological effects, including potent cytotoxic activity against various human tumor cell lines. This suggests that the genus produces compounds with potential applications in oncology. Furthermore, metabolites from Stachybotrys have demonstrated a broad spectrum of industrial and biotechnological potential.

For instance, a compound designated as SMTP-7, isolated from Stachybotrys microspora, has shown promising anti-inflammatory and antioxidant activities in a mouse model of acute kidney injury[2]. This highlights the potential for discovering medically relevant compounds within this fungal genus.

Future Directions and a Call for Research

The absence of specific biological data for this compound represents a significant knowledge gap and a compelling opportunity for future research. The established bioactivity of other metabolites from the Stachybotrys genus provides a strong rationale for the investigation of this compound.

Key areas for future investigation should include:

  • Isolation and Purification: Development of robust protocols for the isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

  • Cytotoxicity Screening: Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potential as an anticancer agent.

  • Anti-inflammatory Assays: Investigation of its ability to modulate inflammatory pathways using in-vitro and in-vivo models.

  • Antimicrobial Testing: Screening for activity against a broad spectrum of pathogenic bacteria and fungi.

  • Enzyme Inhibition Profiling: Assessing its potential to inhibit key enzymes involved in various disease processes.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

Conclusion

References

Spectroscopic Profile of Stachybotramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Stachybotramide, a phenylspirodrimane natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data has been compiled from published scientific literature, ensuring accuracy and reliability for research and development purposes.

Chemical Structure

This compound is a complex meroterpenoid with the molecular formula C₂₅H₃₅NO₅. Its structure features a drimane-type sesquiterpene core fused to a substituted isoindolinone moiety.

Molecular Formula: C₂₅H₃₅NO₅ Molecular Weight: 429.5 g/mol IUPAC Name: (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecule, which is fundamental for determining its elemental composition.

IonCalculated m/zObserved m/z
[M+H]⁺430.2593430.2587
Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of this compound. The following data were reported from analyses conducted in methanol-d₄ (CD₃OD).

¹H NMR Data (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
11.45, 1.15m
21.62m
33.25dd11.0, 4.5
51.29m
61.42, 1.35m
71.60, 1.20m
1'4.60s
5'6.88s
8'a3.55m
8'b3.80m
9'a3.70m
9'b3.95m
110.85d6.5
120.83s
130.95s
140.78s
151.05d7.0

¹³C NMR Data (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
140.5
219.5
378.9
438.8
556.5
619.0
743.1
889.9
957.0
1038.1
1'70.2
3'102.5
3a'150.1
4'145.9
5'116.2
6'173.2
7'131.8
7a'132.9
8'61.8
9'42.9
1116.8
1222.1
1332.5
1415.1
1515.9

Experimental Protocols

The spectroscopic data presented above were acquired using standard, state-of-the-art instrumentation and methodologies.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance NEO 500 MHz spectrometer equipped with a 5 mm inverse-detection cryoprobe. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Plus Hybrid Quadrupole-Orbitrap mass spectrometer. The sample was introduced via electrospray ionization (ESI) in positive ion mode.

Workflow for Spectroscopic Analysis

The general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques is outlined below.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Fungus) B Extraction A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure Compound (this compound) C->D E Mass Spectrometry (HRMS) D->E F 1D NMR (1H, 13C) D->F H Determine Molecular Formula E->H G 2D NMR (COSY, HSQC, HMBC) F->G I Identify Spin Systems & Functional Groups F->I J Assemble Carbon Skeleton G->J L Final Structure of this compound H->L I->L K Determine Relative Stereochemistry J->K K->L

Workflow for Natural Product Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Stachybotramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of stachybotramide, a phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum. The methodologies described herein are compiled from various scientific sources and are intended to guide researchers in obtaining purified this compound for further study.

Introduction

This compound is a secondary metabolite produced by Stachybotrys chartarum, a fungus commonly found in water-damaged buildings.[1] As a member of the phenylspirodrimane class of mycotoxins, this compound and its analogs are of interest to the scientific community for their potential biological activities.[1][2] This document outlines the necessary steps for the cultivation of the fungus, extraction of the crude mycotoxin mixture, and subsequent purification of this compound.

Fungal Cultivation and Mycotoxin Production

The production of this compound is highly dependent on the strain of Stachybotrys chartarum and the composition of the culture medium.[3] Studies have shown that media rich in cellulose or certain carbohydrates can enhance the production of phenylspirodrimanes.[3]

Protocol 2.1: Cultivation of Stachybotrys chartarum

  • Strain Selection: Obtain a known this compound-producing strain of Stachybotrys chartarum.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates.[3][4] Alternatively, a cellulose-based medium can be used to potentially increase the yield of phenylspirodrimanes.[3]

  • Inoculation: Inoculate the agar plates with the fungal culture.

  • Incubation: Incubate the plates in the dark at 25°C for 21 days to allow for sufficient fungal growth and secondary metabolite production.[5]

Extraction of Crude Mycotoxins

The extraction process is designed to efficiently remove the mycotoxins from the fungal biomass and the culture medium. Organic solvents are typically employed for this purpose.

Protocol 3.1: Solvent Extraction of this compound

  • Harvesting: After incubation, transfer the entire content of the agar plates (fungal biomass and agar) into a suitable container.

  • Solvent Addition: Add ethyl acetate or a mixture of acetonitrile/water (e.g., 84:16 v/v) to the fungal material.[4]

  • Homogenization: Thoroughly homogenize the mixture to ensure maximum contact between the solvent and the fungal metabolites.

  • Extraction: Allow the mixture to extract for several hours or overnight with agitation.

  • Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure to obtain a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process that typically involves column chromatography followed by high-performance liquid chromatography (HPLC).

Protocol 4.1: Silica Gel Column Chromatography

This initial purification step aims to separate the phenylspirodrimanes from other classes of compounds in the crude extract.

  • Column Preparation: Pack a silica gel column (200-300 mesh) with a suitable solvent system, such as a petroleum ether/dichloromethane gradient followed by a dichloromethane/methanol gradient.[6]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% petroleum ether and gradually increase the proportion of dichloromethane, followed by an increase in methanol concentration.[6]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.

Protocol 4.2: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.

  • Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).[4]

  • Mobile Phase: A gradient of water and acetonitrile (MeCN) is commonly used.[4]

  • Elution Program:

    • Start with a suitable initial concentration of acetonitrile in water (e.g., 40%).

    • Run a linear gradient to increase the acetonitrile concentration over a period of time (e.g., to 100% MeCN in 15 minutes).[4]

    • The exact gradient and run time should be optimized based on analytical HPLC results.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 300 nm).[4]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Confirmation: Analyze the purity of the collected fraction using analytical HPLC-MS. Confirm the identity of the compound by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][7]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the extraction and purification of this compound and related phenylspirodrimanes.

ParameterValue/RangeReference
Fungal Culture
FungusStachybotrys chartarum[1][4]
Culture MediaPDA, MEA, Cellulose Agar[3][4]
Incubation Time21 days[5]
Incubation Temperature25°C[5]
Extraction
Extraction SolventEthyl acetate or Acetonitrile/Water (84:16 v/v)[4]
Silica Gel Chromatography
Stationary PhaseSilica gel (200-300 mesh)[6]
Mobile PhasePetroleum ether/CH₂Cl₂ and CH₂Cl₂/CH₃OH gradient[6]
Preparative HPLC
ColumnReversed-phase C18 (e.g., 250 x 10 mm, 5 µm)[4]
Mobile PhaseWater/Acetonitrile gradient[4]
DetectionUV at 300 nm[4]
Yield
This compound (from culture)0.6 mg (from one experiment)[1]

Experimental Workflows and Diagrams

Diagram 6.1: this compound Extraction Workflow

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Crude Extraction cluster_output Output Culture Stachybotrys chartarum Culture (PDA or MEA, 21 days, 25°C) Harvest Harvest Fungal Biomass and Agar Culture->Harvest Extract Solvent Extraction (Ethyl Acetate or ACN/H₂O) Harvest->Extract Concentrate Concentration of Filtrate Extract->Concentrate Crude_Extract Crude Mycotoxin Extract Concentrate->Crude_Extract Purification_Workflow cluster_input Input cluster_purification Purification cluster_analysis Analysis and Final Product Crude_Extract Crude Mycotoxin Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC Analysis Purity Analysis (HPLC-MS) Structure Confirmation (NMR, HRMS) Prep_HPLC->Analysis Pure_this compound Purified this compound Analysis->Pure_this compound

References

Application Notes and Protocols for the Analytical Detection of Stachybotramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a member of the phenylspirodrimane class of mycotoxins produced by the fungus Stachybotrys chartarum. This mold is often found in water-damaged buildings and has been associated with a range of adverse health effects. Accurate and sensitive detection of this compound and related mycotoxins is crucial for assessing environmental contamination, understanding potential exposure risks, and for toxicological research. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an overview of an immunoassay-based method for Stachybotrys chartarum antigen detection.

Analytical Methods Overview

The primary analytical method for the quantitative determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low levels of the toxin in complex matrices. Additionally, Enzyme-Linked Immunosorbent Assays (ELISAs) are available for the detection of Stachybotrys chartarum antigens, providing a rapid screening tool for the presence of the fungus, though not specific for this compound itself.

Quantitative Data Summary

Due to the limited availability of specific method validation data for this compound in the public domain, the following table summarizes typical performance characteristics for LC-MS/MS analysis of related mycotoxins. These values should be considered as representative, and specific performance should be established during in-house method validation.

ParameterLC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/g
Limit of Quantification (LOQ) 0.5 - 5.0 ng/g
**Linearity (R²)
> 0.99
Recovery 80 - 110%
Precision (RSD) < 15%

Experimental Protocols

LC-MS/MS Method for this compound Analysis

This protocol is based on methodologies reported for the analysis of phenylspirodrimanes from fungal cultures and environmental samples.

a. Sample Preparation: Extraction from Building Materials (e.g., Wallpaper, Gypsum Board)

  • Sample Collection: Collect a representative sample (approximately 1-5 grams) of the material suspected of being contaminated.

  • Homogenization: Cut the material into small pieces and grind to a fine powder using a clean grinder or mortar and pestle.

  • Extraction:

    • Transfer 1 gram of the homogenized sample to a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of an extraction solvent mixture, typically ethyl acetate or a mixture of acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).

    • Vortex vigorously for 1-2 minutes.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: Linear gradient from 10% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined using a purified analytical standard.

c. Method Validation

The analytical method should be validated according to established guidelines to ensure reliability. Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences.

  • Linearity and Range: Determined by analyzing a series of calibration standards of known concentrations.

  • Accuracy and Precision: Evaluated by analyzing spiked matrix samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio.

  • Matrix Effects: Assessed by comparing the response of the analyte in the matrix to the response in a pure solvent.

  • Stability: Evaluated for the analyte in stock solutions and in processed samples under different storage conditions.

Immunoassay for Stachybotrys chartarum Antigen

A commercially available ELISA kit from Paracel can be used for the detection of a specific S. chartarum antigen.[1] This provides a rapid screening method for the presence of the fungus.

a. Principle

This is a sandwich ELISA. Wells of a microtiter plate are coated with a monoclonal antibody specific for an S. chartarum antigen. The sample extract is added to the wells, and if the antigen is present, it will bind to the antibody. A second, enzyme-labeled monoclonal antibody is then added, which binds to a different epitope on the antigen. After washing, a substrate is added, and the resulting color development is proportional to the amount of antigen present.

b. Brief Protocol

  • Sample Preparation (Dust or Bulk Material): Follow the manufacturer's instructions for sample extraction. This typically involves weighing the sample and extracting it with a provided buffer.

  • Assay Procedure:

    • Add standards and prepared sample extracts to the antibody-coated microtiter wells.

    • Incubate to allow antigen binding.

    • Wash the wells to remove unbound material.

    • Add the enzyme-conjugated detection antibody and incubate.

    • Wash the wells again.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the S. chartarum antigen in the samples by comparing their absorbance values to a standard curve generated from the standards. The detection limit for this particular kit is reported to be 0.2 ng of SchS34 antigen per gram of sieved settled dust (0.2 ppb).[1]

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Building Material Sample Homogenize Grind to Powder Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LC HPLC Separation (C18) Filter->LC MS Tandem MS Detection (MRM) LC->MS Quantify Quantification MS->Quantify

LC-MS/MS Analysis Workflow for this compound.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_readout Data Acquisition Sample Dust/Bulk Sample Extract Extraction with Buffer Sample->Extract AddSample Add Sample to Coated Plate Extract->AddSample Incubate1 Incubate (Antigen Binding) AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddConj Add Enzyme Conjugate Wash1->AddConj Incubate2 Incubate (Conjugate Binding) AddConj->Incubate2 Wash2 Wash Incubate2->Wash2 AddSub Add Substrate Wash2->AddSub Incubate3 Incubate (Color Development) AddSub->Incubate3 Stop Stop Reaction Incubate3->Stop Read Read Absorbance Stop->Read

General Workflow for Stachybotrys chartarum Antigen ELISA.

References

Application Note: LC-MS/MS Analysis of Stachybotramide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the sensitive and selective analysis of Stachybotramide, a phenylspirodrimane mycotoxin produced by Stachybotrys species. The methodology detailed herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We provide recommended starting parameters for chromatography and mass spectrometry, a detailed protocol for method development, sample preparation, and a framework for validation. This guide is intended for researchers, scientists, and professionals in drug development and environmental health monitoring engaged in mycotoxin analysis.

Introduction

This compound is a secondary metabolite belonging to the phenylspirodrimane class of mycotoxins, which are produced by various species of the fungus Stachybotrys, notably Stachybotrys chartarum.[1] The presence of such mycotoxins in indoor environments, agricultural commodities, and food products is a significant concern for human and animal health. Accurate and sensitive quantification of this compound is crucial for risk assessment and toxicological studies. LC-MS/MS offers the high selectivity and sensitivity required for detecting and quantifying this compound in complex matrices. This document outlines a robust analytical workflow for this compound analysis.

Experimental

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method Parameters

A reversed-phase chromatographic method is recommended for the separation of this compound. The following parameters serve as a robust starting point for method development.

ParameterRecommended Condition
Analytical Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
MS/MS Method Parameters

Analysis is performed in positive ion ESI mode. The precursor ion is determined from the molecular weight of this compound (C₂₅H₃₅NO₅, MW = 429.5 g/mol ).[2] Product ions and their optimal collision energies must be determined empirically.

Table 1: this compound MRM Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)430.5User Determined100User OptimizedUser Optimized
This compound (Qualifier)430.5User Determined100User OptimizedUser Optimized
  • Ion Source Parameters:

    • Capillary Voltage: 1.5 - 3.5 kV

    • Desolvation Temperature: 400 - 550 °C

    • Desolvation Gas Flow: 600 - 900 L/hr

    • Cone Gas Flow: 50 - 150 L/hr

Protocols

Protocol for MRM Parameter Optimization

To determine the optimal product ions and collision energies for this compound, follow this protocol:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound standard in 50:50 acetonitrile/water.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Acquire a full scan spectrum in positive ion mode to confirm the presence and charge state of the precursor ion, [M+H]⁺, at m/z 430.5.

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 430.5). Scan the third quadrupole (Q3) to detect all fragment ions produced by collision-induced dissociation (CID).

  • Select Product Ions: Identify the two most intense and stable product ions from the spectrum. The most intense ion should be selected as the "quantifier" and the second most intense as the "qualifier."

  • Optimize Collision Energy (CE): For each selected product ion, perform a CE ramp experiment. While monitoring the specific precursor-product transition, vary the collision energy (e.g., from 5 eV to 50 eV in 2-5 eV steps) to find the voltage that produces the maximum signal intensity.

  • Optimize Cone Voltage: Similarly, optimize the cone voltage (or declustering potential) to maximize the intensity of the precursor ion entering the mass analyzer.

Sample Preparation Protocol (from Fungal Culture)

This protocol is a general guideline for extracting this compound from fungal cultures grown on agar plates.

  • Extraction:

    • Excise the agar plugs containing the fungal biomass and place them into a 50 mL polypropylene tube.

    • Add 20 mL of an extraction solvent (e.g., 84:16 acetonitrile/water v/v).

    • Homogenize thoroughly using a probe homogenizer or vortex for 5 minutes.[3]

    • Centrifuge the mixture at 4,000 x g for 10 minutes.

  • Cleanup (Optional, for complex matrices):

    • Pass the supernatant through a 0.22 µm syringe filter to remove particulate matter.

    • For further cleanup, solid-phase extraction (SPE) using a C18 or polymeric reversed-phase cartridge can be employed.

  • Final Preparation:

    • Evaporate an aliquot of the filtered extract to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 95:5 Mobile Phase A:B).

    • Vortex to dissolve and transfer to an LC autosampler vial for analysis.

Data Presentation

Method performance should be evaluated according to established validation guidelines. Key quantitative parameters should be summarized as shown below.

Table 2: Quantitative Performance Data (Example Template)

ParameterResult
Linear Range e.g., 0.1 - 100 ng/mL
Correlation Coefficient (r²) >0.99
Limit of Detection (LOD) User Determined
Limit of Quantification (LOQ) User Determined
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Matrix Effect (%) User Determined
Recovery (%) User Determined

Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound analysis.

Stachybotramide_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Sample Collection (e.g., Fungal Culture) Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction Homogenize Cleanup Filtration / SPE Cleanup Extraction->Cleanup Centrifuge & Filter Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Inject LC Injection & Separation Concentration->LC_Inject MS_Detect MS/MS Detection (MRM) LC_Inject->MS_Detect Ionization (ESI+) Integration Peak Integration MS_Detect->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting & Validation Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The method described in this application note provides a reliable framework for the quantification of this compound by LC-MS/MS. The presented chromatographic conditions, sample preparation protocol, and systematic approach to MRM optimization will enable researchers to develop and validate a sensitive and robust method tailored to their specific instrumentation and matrix requirements. This protocol is essential for accurately assessing exposure to this potent mycotoxin in various research and safety applications.

References

Application Notes & Protocols: Synthesis of Stachybotramide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotramide is a complex spirocyclic drimane-derived metabolite produced by the fungus Stachybotrys chartarum. Its intricate architecture, featuring a spiro-fused lactam and a densely functionalized decalin core, presents a significant synthetic challenge and makes it an intriguing target for the development of novel therapeutic agents. These notes provide a comprehensive overview of a proposed synthetic strategy for this compound and its analogs, detailed experimental protocols for key transformations, and a workflow for the evaluation of novel derivatives. While a completed total synthesis of this compound has not been extensively reported in the literature, this document outlines a plausible retrosynthetic analysis and key reaction steps that would be crucial for its construction.

Retrosynthetic Strategy and Workflow

The synthetic approach towards this compound and its analogs can be envisioned through a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together. A logical workflow for the overall process, from initial design to biological evaluation, is crucial for efficient drug discovery and development.

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthetic Phase cluster_evaluation Biological Evaluation Phase A Retrosynthetic Analysis & Analog Design B Fragment Synthesis: Drimane Core A->B C Fragment Synthesis: Aromatic Lactam A->C D Fragment Coupling & Spirocyclization B->D C->D E Late-Stage Functionalization D->E F Purification & Characterization E->F G Initial Cytotoxicity Screening F->G H Mechanism of Action Studies G->H I Lead Optimization G->I H->I J Preclinical Development I->J

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Proposed Key Synthetic Transformations and Protocols

The synthesis of the complex core of this compound would likely involve several key transformations. Below are detailed protocols for reactions that could be employed in the synthesis of the drimane core and its subsequent elaboration.

Wieland-Miescher Ketone Synthesis (for Drimane Core Construction)

This classical reaction provides a powerful method for constructing the bicyclic core of drimane sesquiterpenoids.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add 2-methyl-1,3-cyclohexanedione (1.0 eq) and methanol.

  • Initiation: Add potassium hydroxide (0.1 eq) to the solution and stir until dissolved.

  • Michael Addition: Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Robinson Annulation: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the Wieland-Miescher ketone.

Spirocyclization via Intramolecular Heck Reaction

A palladium-catalyzed intramolecular Heck reaction could be a potential strategy for the crucial spirocyclization step to form the core of this compound.

Protocol:

  • Reactant Preparation: In a Schlenk tube, dissolve the appropriately functionalized drimane precursor (containing an aryl halide) and the tethered alkene (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and silver carbonate (2.0 eq) to the solution.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the spirocyclic product.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the key synthetic steps toward a this compound analog. These values are based on typical yields for such reactions and serve as a benchmark for the synthetic campaign.

StepReactant(s)ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
1. Wieland-Miescher Ketone Synthesis2-Methyl-1,3-cyclohexanedione, MVKWieland-Miescher Ketone10.07.878>95 (NMR)
2. Drimane Core ElaborationWieland-Miescher Ketone derivativeFunctionalized Drimane Precursor5.03.570>98 (HPLC)
3. Fragment CouplingDrimane Precursor, Aromatic Lactam FragmentCoupled Intermediate2.01.260>97 (LC-MS)
4. Intramolecular Heck ReactionCoupled IntermediateSpirocyclic Core1.00.4545>95 (HPLC)
5. Late-Stage OxidationSpirocyclic CoreThis compound Analog0.50.360>99 (UPLC)

Signaling Pathway Hypothesis

The precise molecular targets and signaling pathways of this compound are not well-defined. However, many complex natural products exert their cytotoxic effects by interfering with fundamental cellular processes. A plausible hypothesis is that this compound could induce apoptosis through the intrinsic pathway.

Hypothesized Apoptotic Signaling Pathway

G stachy This compound Analog mito Mitochondrial Stress stachy->mito bcl2 Bcl-2/Bcl-xL stachy->bcl2 Inhibition? bax Bax/Bak Activation mito->bax cytc Cytochrome c Release bax->cytc apaf Apaf-1 cytc->apaf cas9 Caspase-9 Activation apaf->cas9 Forms Apoptosome cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2->bax

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

The synthesis of this compound and its analogs represents a formidable challenge in organic chemistry. The strategies and protocols outlined in these notes provide a foundational framework for researchers to embark on the synthesis of this and other structurally related complex natural products. The successful synthesis and biological evaluation of novel analogs could lead to the discovery of new therapeutic agents with unique mechanisms of action. Further research is warranted to elucidate the specific biological targets of this compound and to develop more efficient synthetic routes.

Application Notes and Protocols for In Vitro Testing of Stachybotramide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a phenylspirodrimane, a class of meroterpenoids produced by fungi of the genus Stachybotrys, notably Stachybotrys chartarum.[1][2][3] Phenylspirodrimanes are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial effects.[2][4][5] Mycotoxins from S. chartarum are recognized for their potential to inhibit protein synthesis and induce programmed cell death (apoptosis).[6][7][8]

These application notes provide a comprehensive overview of standard in vitro assays to characterize the biological activity of this compound. The protocols detailed below are designed to be adaptable for testing this compound and related compounds.

Data Presentation: Activity of Phenylspirodrimanes

Quantitative data for this compound is not widely available in the public domain. However, data from related phenylspirodrimanes can provide a valuable reference for experimental design. The following table summarizes reported cytotoxic activities of various phenylspirodrimanes against several human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
Stachybotrylactam786RSunitinib-resistant Renal Cell Carcinoma0.8[4]
CAL33RRCisplatin- and radiotherapy-resistant Head and Neck Carcinoma0.6[4]
Compound 6 (unnamed)786RSunitinib-resistant Renal Cell Carcinoma1.5[4]
CAL33RRCisplatin- and radiotherapy-resistant Head and Neck Carcinoma1.0[4]
Compound 7 (unnamed)786RSunitinib-resistant Renal Cell Carcinoma2.2[4]
CAL33RRCisplatin- and radiotherapy-resistant Head and Neck Carcinoma0.9[4]
This compound (8)MP41, 786, 786R, CAL33, CAL33RRMelanoma, Renal Carcinoma, Head and Neck Carcinoma> 20[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_stachy Add this compound to cells incubation_24h->add_stachy stachy_prep Prepare this compound dilutions stachy_prep->add_stachy incubation_treatment Incubate for 24-72h add_stachy->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan with DMSO incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plate treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate for 15 min add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by flow cytometry add_buffer->flow_cytometry

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if this compound induces cell cycle arrest at a specific phase.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed and treat cells harvest_cells Harvest and wash cells seed_cells->harvest_cells fix_cells Fix with 70% ethanol harvest_cells->fix_cells wash_cells Wash cells fix_cells->wash_cells stain_cells Stain with PI solution wash_cells->stain_cells incubate Incubate for 30 min stain_cells->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry

Workflow for cell cycle analysis using PI staining.
Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO is a key inflammatory mediator.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) by comparing with a sodium nitrite standard curve.

NO_Inhibition_Workflow Nitric Oxide Inhibition Assay Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate for 10 min add_griess->incubate read_absorbance Read absorbance at 540 nm incubate->read_absorbance calculate_nitrite Calculate nitrite concentration read_absorbance->calculate_nitrite

Workflow for the nitric oxide inhibition assay.

Signaling Pathways

Mycotoxins from Stachybotrys chartarum, such as trichothecenes, are known to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. These pathways converge on the activation of executioner caspases, leading to the characteristic hallmarks of apoptosis.

Apoptosis_Signaling_Pathway Potential Apoptotic Signaling Pathway for this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway stachy_ext This compound death_receptor Death Receptors (e.g., Fas, TNFR) stachy_ext->death_receptor induces caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 stachy_int This compound mitochondria Mitochondrial Stress stachy_int->mitochondria induces cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential apoptotic signaling pathways for this compound.

References

Application Notes and Protocols for Studying Stachybotramide Effects Using Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a mycotoxin produced by the fungus Stachybotrys chartarum, often found in water-damaged buildings. Exposure to S. chartarum and its toxins has been linked to a variety of adverse health effects, primarily respiratory issues, inflammation, and cellular toxicity. These toxic effects are largely attributed to the complex array of secondary metabolites produced by the fungus, including this compound. Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for utilizing cell-based models to study the cytotoxic, apoptotic, inflammatory, and oxidative stress effects of this compound. While specific quantitative data for isolated this compound is limited in publicly available literature, the provided data for mixed Stachybotrys chartarum (SC) toxins serves as a valuable reference point for experimental design. It is strongly recommended that researchers determine the specific IC50 values for purified this compound in their cell models of interest.

Recommended Cell-Based Models

The choice of cell line is critical for obtaining biologically relevant data. The following cell lines are recommended for studying the effects of this compound based on their relevance to known toxicological endpoints of S. chartarum.

  • Murine Alveolar Macrophages (MH-S): As primary target cells in the lung upon inhalation of mold spores, macrophages are central to the inflammatory and cytotoxic response to S. chartarum toxins. The MH-S cell line is an excellent model to study apoptosis, inflammatory cytokine production, and oxidative stress.

  • Human Bronchial Epithelial Cells (BEAS-2B): These cells represent the lining of the airways and are a primary barrier against inhaled toxins. They are useful for studying cytotoxicity and the initial inflammatory signaling.

  • Human Colonic Adenocarcinoma Cells (Caco-2): Relevant for studying the effects of ingested mycotoxins, Caco-2 cells can be used to assess cytotoxicity and barrier function.

  • Human Embryonic Kidney Cells (HEK293): A widely used cell line for general cytotoxicity and mechanistic studies due to their ease of culture and transfection.

Data Presentation: Effects of Stachybotrys chartarum Toxins

The following tables summarize the known effects of mixed S. chartarum (SC) toxins on various cell lines. Note: This data is not specific to isolated this compound and should be used as a guideline for designing experiments with the purified compound.

Table 1: Cytotoxicity of Stachybotrys chartarum Toxins

Cell LineToxin PreparationAssayEndpointIC50 / Effective Concentration
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxinsLDH ReleaseCytotoxicityDose- and time-dependent increase
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxinsCell Proliferation AssayInhibition of ProliferationDose- and time-dependent decrease

Table 2: Apoptosis Induction by Stachybotrys chartarum Toxins

Cell LineToxin PreparationAssayKey Findings
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxinsDNA Laddering, Caspase 3/7 ActivationApoptosis detected as early as 3 hours[1]
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxinsDNA Comet AssayDNA damage observed within 15 minutes[1]
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxinsWestern BlotAccumulation of p53[1]

Table 3: Inflammatory Response to Stachybotrys chartarum Toxins

Cell LineToxin PreparationAssayCytokine/MediatorEffect
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxinsELISA / PCRIL-1β, IL-6, TNF-α, Nitric OxideNo significant induction at apoptotic doses[1]
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxins + LPSLDH ReleaseCytotoxicityExacerbated in the presence of LPS[1]

Table 4: Oxidative Stress Induced by Stachybotrys chartarum Toxins

Cell LineToxin PreparationAssayBiomarkerEffect
MH-S (Murine Alveolar Macrophage)Methanol-extracted SC toxinsGlutathione AssayGSH/GSSG RatioDelayed onset of oxidative stress (decrease in GSH, increase in GSSG at 9 hours)[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of this compound.

Materials:

  • Cell line of interest (e.g., MH-S)

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a medium-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Apoptosis Assessment: Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity, a key executioner caspase in apoptosis.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound at the desired concentrations and time points. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Caspase-3 Assay: In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity and express it as fold-change relative to the vehicle control.

Inflammatory Response Assessment: IL-8 ELISA

This protocol describes the quantification of Interleukin-8 (IL-8), a key pro-inflammatory chemokine, in cell culture supernatants.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Wash buffer

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described previously. Include a positive control (e.g., Lipopolysaccharide - LPS) and a vehicle control.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatants. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Follow the manufacturer's instructions for the IL-8 ELISA kit. A general procedure is as follows: a. Coat the ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with a blocking buffer. c. Add the collected cell culture supernatants and IL-8 standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add the TMB substrate solution. g. Stop the reaction with the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the IL-8 standards. Calculate the concentration of IL-8 in the cell culture supernatants based on the standard curve.

Oxidative Stress Assessment: Intracellular ROS Assay

This protocol measures the generation of reactive oxygen species (ROS) using the fluorescent probe DCFDA.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Compound Treatment: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of this compound dilutions in culture medium to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings at various time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Calculate the fold-change in fluorescence intensity relative to the vehicle control at each time point.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Cellular Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., MH-S) treatment Treatment with this compound (Dose-Response & Time-Course) cell_culture->treatment stachy_prep This compound Stock Preparation stachy_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Caspase-3 Assay) treatment->apoptosis inflammation Inflammation (IL-8 ELISA) treatment->inflammation ros Oxidative Stress (ROS Assay) treatment->ros data_analysis Data Analysis (IC50, Fold Change) viability->data_analysis apoptosis->data_analysis inflammation->data_analysis ros->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for assessing the cellular effects of this compound.

This compound-Induced Apoptosis Pathway

Apoptosis_Pathway Proposed Apoptosis Pathway Induced by Stachybotrys Toxins This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes Permeability Bcl2->Mitochondrion Inhibits Permeability Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound and NF-κB Signaling

NFkB_Pathway Modulation of NF-κB Pathway by Stachybotrys Toxins This compound This compound IKK IKK Complex This compound->IKK Initial Activation This compound->IKK Subsequent Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokine Genes (e.g., IL-8) Nucleus->Cytokines Gene Transcription

Caption: Biphasic effect of Stachybotrys toxins on NF-κB signaling.

This compound and MAPK Signaling

MAPK_Pathway Activation of MAPK Pathways by Stachybotrys Toxins This compound This compound Stress Cellular Stress This compound->Stress MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK p38 p38 MAPK MAP2K_p38->p38 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK JNK MAP2K_JNK->JNK JNK->Apoptosis

Caption: this compound-induced activation of stress-activated MAPKs.

This compound and Oxidative Stress/Nrf2 Pathway

Oxidative_Stress_Pathway Oxidative Stress and Nrf2 Response to Stachybotrys Toxins This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Increased ROS Mitochondria->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Proposed Nrf2-mediated antioxidant response to this compound.

References

Stachybotramide as a Potential Antiviral Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the current scientific understanding of Stachybotramide and other related compounds from the Stachybotrys genus as potential antiviral agents.

Initial Investigation Summary on this compound:

This compound is a known natural product isolated from the fungi Stachybotrys chartarum and Stachybotrys cylindrospora[1]. Its chemical structure and properties are cataloged in public databases such as PubChem[1]. However, a comprehensive review of publicly available scientific literature reveals no studies on the antiviral activity or any other specific biological effects of this compound .

Therefore, it is not possible to provide detailed application notes, experimental protocols, or data on signaling pathways related to the antiviral potential of this compound at this time.

Alternative Antiviral Agents from Stachybotrys Species:

While information on this compound is lacking, the Stachybotrys genus is a rich source of other secondary metabolites with demonstrated antiviral properties. This section provides detailed information on these related compounds as potential avenues for antiviral research and development.

Stachybotrydial

Stachybotrydial, a spirodihydrobenzofuran terpene, has shown promising activity against Herpes Simplex Virus-1 (HSV-1).

Quantitative Data Summary
CompoundVirusAssayCell LineIC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
StachybotrydialHerpes Simplex Virus-1 (HSV-1)Plaque Reduction AssayVero4.32 µg/mLNot specified, but not toxic to Vero cellsNot calculated[2][3]
Acyclovir (Control)Herpes Simplex Virus-1 (HSV-1)Plaque Reduction AssayVeroComparable to StachybotrydialNot specifiedNot calculated[2][3]
Experimental Protocol: Plaque Reduction Assay for HSV-1

This protocol is based on the methodology typically used for assessing the antiviral activity of compounds against HSV-1.

Objective: To determine the concentration of Stachybotrydial required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Herpes Simplex Virus-1 (HSV-1) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Stachybotrydial (dissolved in a suitable solvent, e.g., DMSO)

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add DMEM containing various concentrations of Stachybotrydial. A vehicle control (e.g., DMSO) and a positive control (e.g., Acyclovir) should be included.

  • Overlay: After a suitable incubation period (e.g., 2 hours), remove the medium containing the compound and overlay the cells with a methylcellulose-containing medium to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Remove the overlay medium and fix the cells with a solution such as 10% formalin. Stain the cells with Crystal Violet. Plaques will appear as clear zones against a purple background of stained cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Experimental Workflow Diagram

antiviral_assay_workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation_staining Incubation and Visualization cluster_analysis Data Analysis seed_cells Seed Vero Cells in 6-well plates infect_cells Infect Cells with HSV-1 seed_cells->infect_cells prepare_virus Prepare HSV-1 Dilution prepare_virus->infect_cells prepare_compounds Prepare Stachybotrydial Dilutions add_compounds Treat Cells with Stachybotrydial prepare_compounds->add_compounds infect_cells->add_compounds add_overlay Add Methylcellulose Overlay add_compounds->add_overlay incubate Incubate for 2-3 Days add_overlay->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

Caption: Workflow for Plaque Reduction Assay.

Stachybotrysins

Several phenylspirodrimane derivatives, known as stachybotrysins, isolated from Stachybotrys chartarum, have exhibited activity against Human Immunodeficiency Virus (HIV) and Influenza A virus[2].

Quantitative Data Summary
CompoundVirusAssayCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
Stachybotrysin (Compound 1)HIVNot SpecifiedNot Specified15.6Not SpecifiedNot Calculated[2]
Stachybotrysin G (Compound 8)HIVNot SpecifiedNot Specified18.1Not SpecifiedNot Calculated[2]
Stachybotrysin A (Compound 2)Influenza ANot SpecifiedNot Specified12.4 - 18.9Not SpecifiedNot Calculated[2]
Stachybotrysin F (Compound 7)Influenza ANot SpecifiedNot Specified12.4 - 18.9Not SpecifiedNot Calculated[2]
Known Compound 9Influenza ANot SpecifiedNot Specified12.4 - 18.9Not SpecifiedNot Calculated[2]
Known Compound 11Influenza ANot SpecifiedNot Specified12.4 - 18.9Not SpecifiedNot Calculated[2]

Note: The specific assays and cell lines used for the anti-HIV and anti-influenza A virus testing of stachybotrysins were not detailed in the available literature.

Stachyflin

Stachyflin is another metabolite from Stachybotrys sp. with potent and specific activity against Influenza A virus.

Mechanism of Action: Inhibition of Viral Entry

Stachyflin is believed to inhibit the replication of Influenza A virus by targeting the hemagglutinin (HA) protein, which is crucial for viral entry into host cells. It is thought to bind to the HA2 subunit, preventing the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.

Signaling Pathway Diagram: Influenza A Virus Entry and Inhibition by Stachyflin

influenza_entry cluster_virus Influenza A Virus cluster_cell Host Cell virus Virus Particle cell_surface Cell Surface Receptor (Sialic Acid) virus->cell_surface 1. Attachment ha Hemagglutinin (HA) endosome Endosome cell_surface->endosome 2. Endocytosis fusion Membrane Fusion endosome->fusion 3. pH-dependent conformational change of HA release Viral RNA Release fusion->release 4. Fusion and Release stachyflin Stachyflin stachyflin->fusion Inhibits

Caption: Influenza A virus entry and inhibition by Stachyflin.

Disclaimer: The information provided in these application notes is for research purposes only and is based on publicly available scientific literature. Further independent research and validation are required for any practical application. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

References

Stachybotramide as a Potential Antibacterial Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a natural product isolated from fungi of the Stachybotrys genus, such as Stachybotrys chartarum and Stachybotrys cylindrospora.[1] While the biological activities of many secondary metabolites from Stachybotrys have been investigated, revealing potent cytotoxic effects, specific data on the antibacterial properties of this compound is currently limited in publicly available scientific literature. Compounds from this genus are known for their diverse and potent biological activities, underscoring the need for comprehensive screening of individual metabolites like this compound.[2]

These application notes provide a framework for the initial assessment of this compound as a potential antibacterial agent. The following sections detail standardized protocols for determining its efficacy and selectivity, crucial first steps in the drug discovery pipeline.

Known Biological Activities of Related Stachybotrys Metabolites

While data on this compound is sparse, other compounds isolated from Stachybotrys species have demonstrated significant biological effects, primarily cytotoxicity. For instance, Stachybotrychromenes A and B have shown moderate cytotoxic effects on human liver cancer (HepG2) cells. This highlights the importance of evaluating both the antibacterial potential and the cytotoxic profile of this compound to assess its therapeutic index.

Table 1: Cytotoxicity of Stachybotrychromenes A and B against HepG2 cells

CompoundIC50 (µM) after 24h
Stachybotrychromene A73.7
Stachybotrychromene B28.2

Data sourced from studies on meroterpenoids from Stachybotrys chartarum.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a standard procedure for determining the MIC of a test compound.[4]

Materials
  • This compound (or test compound) stock solution of known concentration

  • Sterile 96-well microtiter plates[4]

  • Mueller-Hinton Broth (MHB), cation-adjusted[3]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • McFarland 0.5 turbidity standard

  • Incubator (35-37°C)[5]

  • Multichannel pipette

Procedure
  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the second to last well. Discard 100 µL from the second to last well.

    • The last well in each row should contain only MHB and the bacterial inoculum to serve as a positive control for growth. A well with MHB only will serve as a negative (sterility) control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[4]

  • Result Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension (5x10^5 CFU/mL) A->D B Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate B->C C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Turbidity E->F G Determine MIC F->G

Fig. 1: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay is a logical follow-up to the MIC test.

Materials
  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipette tips

  • Incubator (35-37°C)

Procedure
  • Subculturing from MIC plate:

    • From the 96-well plate used for the MIC assay, select the wells corresponding to the MIC, and two to three higher concentrations that showed no visible growth.

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these selected wells.

    • Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]

MBC_Workflow A Completed MIC Assay Plate B Select wells at MIC and higher concentrations (no visible growth) A->B C Aliquot and spread on MHA plates B->C D Incubate at 37°C for 18-24h C->D E Count Colonies (CFU) D->E F Determine MBC (≥99.9% killing) E->F

Fig. 2: Workflow for MBC Determination.

Protocol 3: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the cytotoxicity of a potential antibacterial agent against mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials
  • This compound

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure
  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow A Seed Mammalian Cells in 96-well plate B Incubate 24h for attachment A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 24-48h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add Solubilization Solution (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability and determine IC50 H->I

Fig. 3: Workflow for Cytotoxicity (MTT) Assay.

Conclusion and Future Directions

The protocols outlined above provide a systematic approach to perform a preliminary evaluation of the antibacterial and cytotoxic properties of this compound. Given the potent bioactivities of other metabolites from Stachybotrys, a thorough investigation is warranted. Should this compound exhibit significant antibacterial activity with low cytotoxicity, further studies, including mechanism of action, in vivo efficacy, and safety profiling, would be the subsequent logical steps in its development as a potential therapeutic agent. The exploration of natural products like this compound remains a crucial avenue in the search for novel antibiotics to combat the growing threat of antimicrobial resistance.

References

Investigating the Mechanism of Action of Stachybotramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a mycotoxin belonging to the trichothecene family, produced by the fungus Stachybotrys chartarum. Trichothecenes are known for their potent cytotoxicity, primarily attributed to their ability to inhibit protein synthesis in eukaryotic cells. This document provides detailed application notes and experimental protocols to investigate the mechanism of action of this compound, focusing on its effects on protein synthesis, cell viability, apoptosis, and cell cycle progression.

Postulated Mechanism of Action

This compound, as a trichothecene mycotoxin, is hypothesized to exert its cytotoxic effects by directly targeting the eukaryotic ribosome. It is proposed that this compound binds to the 60S ribosomal subunit, specifically at or near the peptidyl transferase center (PTC). This binding event is thought to disrupt the elongation step of protein synthesis, leading to a global shutdown of translation. The subsequent cellular consequences of this inhibition include the induction of apoptosis and cell cycle arrest.

Data Presentation

Table 1: Hypothetical Inhibitory Concentrations of this compound

ParameterValue (μM)Description
IC50 (In Vitro Translation)0.1 - 1.0Concentration required to inhibit protein synthesis by 50% in a cell-free system.
IC50 (Cell Viability)0.5 - 5.0Concentration required to reduce cell viability by 50% in a cultured cell line.
EC50 (Caspase-3 Activation)1.0 - 10.0Concentration required to induce 50% of the maximal caspase-3 activation.

Note: These values are hypothetical and should be determined experimentally for this compound.

Mandatory Visualizations

Stachybotramide_Mechanism This compound This compound Ribosome 60S Ribosomal Subunit (PTC) This compound->Ribosome Binding Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Inhibition Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Induction Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Caspase3->Cell_Death

Caption: Postulated signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays In_Vitro_Translation In Vitro Translation Assay Ribosome_Binding Ribosome Binding Assay Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Caspase-3) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle This compound This compound Treatment This compound->In_Vitro_Translation This compound->Ribosome_Binding This compound->Cell_Viability

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate-based in vitro translation kit

  • Luciferase mRNA template

  • This compound (dissolved in DMSO)

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions.

  • Aliquot the master mix into microfuge tubes.

  • Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) to the reaction tubes. Include a vehicle control (DMSO) and a positive control (e.g., cycloheximide).

  • Add the luciferase mRNA template to each reaction tube to initiate translation.

  • Incubate the reactions at 30°C for 90 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Measure the luciferase activity in each sample using a luminometer and the luciferase assay reagent.

  • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Apoptosis Assay (Caspase-3 Activity)

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Harvest the cells and prepare cell lysates according to the caspase-3 assay kit manufacturer's protocol.

  • Determine the protein concentration of each cell lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate to the wells.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric assay) or fluorescence using a microplate reader.[2][3]

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the effect of this compound on cell cycle progression.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Stachybotramide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Stachybotramide and related phenylspirodrimane natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenge in synthesizing this compound lies in the construction of its complex molecular architecture, which features a densely functionalized spirocyclic γ-lactam core. Key difficulties include:

  • Stereoselective formation of the spirocyclic center: Achieving the correct stereochemistry at the spiro-carbon is often a significant hurdle.

  • Construction of the γ-lactam ring: Forming the five-membered lactam ring fused to the spiro center can be problematic.

  • Late-stage functionalization: Introducing various functional groups onto the complex core structure in the final steps of the synthesis can be low-yielding and prone to side reactions.[1][2][3]

Q2: Is there a published total synthesis of this compound?

To date, a detailed, step-by-step total chemical synthesis of this compound has not been reported in peer-reviewed literature. However, the synthesis of other phenylspirodrimanes and methodologies for constructing spiro-γ-lactam cores provide a strong foundation for a synthetic approach.[4]

Q3: What are the key biosynthetic precursors to phenylspirodrimanes like this compound?

Phenylspirodrimanes are meroterpenoids, meaning their biosynthesis combines elements from different pathways. They are derived from the polyketide pathway (orsellinic acid) and the terpene pathway (farnesyl diphosphate).[5][6] Understanding the biosynthetic pathway can inspire biomimetic synthetic strategies.

Troubleshooting Guides

Issue 1: Low Yield in Spirocyclic Core Formation via [3+2] Cycloaddition

The [3+2] cycloaddition is a common strategy for constructing spiro-γ-lactam cores.[7][8] Low yields in this key step can often be attributed to several factors.

Potential Cause Troubleshooting Suggestion Expected Outcome
Poor reactivity of the 1,3-dipole or dipolarophile. - Modify electronic properties of reactants (e.g., introduce electron-withdrawing or -donating groups).- Use a more reactive catalyst or promoter.Increased reaction rate and higher conversion to the desired cycloadduct.
Formation of undesired regio- or stereoisomers. - Employ a chiral catalyst or auxiliary to control stereoselectivity.- Optimize reaction temperature and solvent to favor the desired isomer.Improved diastereomeric ratio and simplified purification.
Decomposition of starting materials or product. - Lower the reaction temperature.- Reduce reaction time by using a more active catalyst or higher concentration.Minimized side product formation and increased isolated yield of the target spirocycle.

Detailed Methodologies: Representative [3+2] Cycloaddition for Spiro-γ-Lactam Formation

A representative protocol for a formal [3+2] cycloaddition to form a spiro-γ-lactam core, inspired by the synthesis of the ansalactam core, is as follows:[8]

  • Preparation of the Azomethine Ylide Precursor: A suitable formamide precursor is synthesized through a multi-step sequence involving standard organic transformations.

  • In Situ Generation of the 1,3-Dipole: The formamide precursor is treated with triflic anhydride in an appropriate solvent (e.g., dichloromethane) to generate the reactive oxy-azomethine ylide.

  • Cycloaddition: The dipolarophile (an α,β-unsaturated carbonyl compound) is added to the reaction mixture containing the in situ generated 1,3-dipole. The reaction is typically stirred at low temperatures (e.g., -78 °C to room temperature) until completion.

  • Work-up and Purification: The reaction is quenched, followed by extraction and purification by column chromatography to isolate the spiro-γ-lactam product.

Logical Workflow for a Hypothetical this compound Synthesis

G cluster_0 Early Stage: Precursor Synthesis cluster_1 Mid Stage: Key Bond Formation cluster_2 Late Stage: Functionalization A Commercially Available Starting Materials B Synthesis of Drimane-like Fragment A->B C Synthesis of Phenyl Fragment with γ-Lactam Precursor A->C D [3+2] Cycloaddition or other Spirocyclization B->D C->D E Formation of Spirocyclic γ-Lactam Core D->E F Introduction of Hydroxyl and other Functional Groups E->F G Final Deprotection F->G H This compound G->H G A Orsellinic Acid (Polyketide Pathway) C Ilicicolin B (Key Intermediate) A->C B Farnesyl Diphosphate (Terpene Pathway) B->C D Cyclization and Electrophilic Addition C->D E Spirofuran Ring Formation D->E F Phenylspirodrimane Backbone E->F G Further Oxidations, Reductions, and Amidation F->G H This compound and Related Metabolites G->H

References

Technical Support Center: Stachybotramide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Stachybotramide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a macrocyclic trichothecene, in solution is primarily influenced by several factors:

  • pH: this compound contains ester linkages that are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact the stability of this compound. While it is highly soluble in solvents like acetone, ethyl acetate, DMSO, ethanol, and methanol, its stability in these solvents over time can vary.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the structure of this compound and the general chemistry of macrocyclic trichothecenes, the primary degradation pathways are likely to be:

  • Hydrolysis: The ester bonds in the macrocyclic ring are susceptible to hydrolysis, which would break open the ring and significantly alter the molecule's biological activity.

  • De-epoxidation: The 12,13-epoxide group, which is crucial for the toxicity of trichothecenes, can be hydrolyzed to a diol, rendering the molecule less active.[1]

  • Oxidation: Various parts of the molecule could be susceptible to oxidation, potentially leading to a variety of degradation products.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following best practices:

  • pH Control: Maintain the pH of your solution within a stable range, which you may need to determine empirically. Generally, neutral or slightly acidic conditions are often better for ester-containing compounds than basic conditions.

  • Temperature Control: Store this compound solutions at low temperatures (e.g., -20°C or -80°C) for long-term storage and keep them on ice during short-term handling.

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[2][3] Conduct experiments under low-light conditions when possible.

  • Use of Antioxidants: For solutions where oxidation is a concern, consider adding antioxidants. The choice of antioxidant will depend on the solvent system and experimental conditions.

  • Solvent Selection: Use high-purity solvents and prepare solutions fresh whenever possible. If storing solutions, perform stability studies to determine the optimal solvent for your application.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can be detected by:

  • Chromatographic Analysis: A decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products in HPLC or LC-MS analysis.

  • Changes in Biological Activity: A reduction in the expected biological effect in your experimental system.

  • Visual Changes: Although less reliable, precipitation or a change in the color of the solution could indicate degradation or instability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity of this compound solution over time. 1. Hydrolysis of the ester linkage in the macrocyclic ring. 2. De-epoxidation of the 12,13-epoxide group. 3. Oxidation of the molecule. 4. Photodegradation from exposure to light.1. Optimize pH: Empirically determine the optimal pH for stability. Avoid strongly acidic or basic conditions. 2. Control Temperature: Store stock solutions at ≤ -20°C and working solutions on ice. 3. Protect from Light: Use amber vials or foil wrapping for all solutions.[2][3] 4. Use Fresh Solutions: Prepare solutions immediately before use whenever possible. 5. Add Stabilizers: Consider adding antioxidants if oxidation is suspected.
Appearance of unknown peaks in HPLC/LC-MS analysis. 1. Degradation of this compound. 2. Contamination of the solvent or sample.1. Confirm Degradation: Analyze a freshly prepared standard to confirm the identity of the this compound peak. 2. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the unknown peaks and deduce their potential structures. 3. Optimize Storage and Handling: Implement the stability-enhancing measures described above. 4. Use High-Purity Solvents: Ensure all solvents are of high quality and free of contaminants.
Precipitation of this compound from solution. 1. Poor Solubility in the chosen solvent at the desired concentration. 2. Change in Temperature affecting solubility. 3. Degradation to a less soluble product.1. Verify Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system. This compound is reported to be soluble in acetone, ethyl acetate, DMSO, ethanol, and methanol.[1] 2. Maintain Consistent Temperature: Avoid large temperature fluctuations. 3. Prepare Dilute Solutions: If working with aqueous buffers, prepare a concentrated stock in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol outlines the recommended procedure for preparing and storing this compound stock solutions to maximize their stability.

  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO, ethanol)

    • Sterile, amber-colored glass vials with Teflon-lined caps

    • Calibrated analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of high-purity solvent to achieve the desired stock solution concentration.

    • Vortex briefly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber-colored glass vials to avoid repeated freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to identify the degradation pathways and assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Photostability chamber with controlled light and temperature

    • HPLC or LC-MS system

    • pH meter

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Incubate at a controlled temperature for a defined period.

    • Photodegradation: Expose an aliquot of the this compound stock solution to a controlled light source in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.

    • Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C).

    • Analysis: At various time points, analyze the samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.

Data Presentation

Researchers should meticulously record their stability data. The following tables provide a template for organizing results from stability studies.

Table 1: this compound Stability in Different Solvents at -20°C

SolventInitial Concentration (µg/mL)Concentration after 1 month (µg/mL)% RemainingObservations
DMSO
Ethanol
Acetonitrile
Saline (0.9%)

Table 2: Effect of pH on this compound Stability at Room Temperature

pHInitial Concentration (µg/mL)Concentration after 24 hours (µg/mL)% RemainingDegradation Products (Peak Area)
3.0
5.0
7.4
9.0

Visualizations

The following diagrams illustrate key concepts related to this compound stability.

G cluster_factors Instability Factors This compound This compound in Solution Degradation Degradation This compound->Degradation Stable Stable this compound This compound->Stable High Temperature High Temperature High Temperature->Degradation Extreme pH Extreme pH Extreme pH->Degradation Light Exposure Light Exposure Light Exposure->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation G cluster_pathways Potential Degradation Pathways This compound This compound (Macrocyclic Trichothecene) Hydrolysis Hydrolysis (Ester bond cleavage) This compound->Hydrolysis H₂O, H⁺/OH⁻ Deepoxidation De-epoxidation (12,13-epoxide ring opening) This compound->Deepoxidation H₂O Oxidation Oxidation This compound->Oxidation Oxidants Inactive Metabolites Inactive Metabolites Hydrolysis->Inactive Metabolites Less Active Metabolites Less Active Metabolites Deepoxidation->Less Active Metabolites Various Degradants Various Degradants Oxidation->Various Degradants G start Start: this compound Experiment prep Prepare Fresh Solution (Use amber vial) start->prep handle Handle on Ice & in Low Light prep->handle exp Perform Experiment handle->exp troubleshoot Inconsistent Results? exp->troubleshoot analyze Analyze Results troubleshoot->analyze No stability Conduct Stability Study (See Protocol 2) troubleshoot->stability Yes stability->prep

References

Stachybotramide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotramide. The information is presented in a question-and-answer format to directly address common solubility issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a macrocyclic trichothecene mycotoxin produced by certain species of the fungus Stachybotrys. Like other macrocyclic trichothecenes, it is a nonvolatile and lipid-soluble molecule. Its hydrophobic nature leads to poor solubility in aqueous solutions, which presents a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for uniform delivery and cellular uptake.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?

This is a common issue when working with hydrophobic compounds. This compound is known to be relatively insoluble in water. When a concentrated stock solution, typically prepared in a highly organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.

Q3: What are the recommended solvents for dissolving this compound?

Macrocyclic trichothecenes, the class of compounds this compound belongs to, are highly soluble in a variety of organic solvents. The most commonly used and recommended solvent for initial solubilization is 100% DMSO. Other suitable solvents include ethanol, methanol, acetone, and ethyl acetate. For cell-based assays, DMSO is the preferred initial solvent due to its high solubilizing capacity for hydrophobic compounds and its miscibility with aqueous media at low concentrations.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. One common approach is the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their solubility in water. Another technique involves the use of co-solvents or surfactants in the final aqueous solution, though these must be carefully tested for their potential effects on the experimental system.

Troubleshooting Guides

Issue: Difficulty in Dissolving the Lyophilized Powder
  • Problem: The lyophilized this compound powder is not dissolving completely in the chosen solvent.

  • Solution:

    • Ensure the Correct Solvent: Use an appropriate organic solvent such as 100% DMSO, ethanol, or methanol.

    • Increase Mixing: Vortex the solution vigorously for 1-2 minutes.

    • Apply Gentle Heat: Briefly warm the solution in a water bath (37°C) to aid dissolution. However, be cautious about the thermal stability of the compound.

    • Use Sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.

Issue: Precipitation Upon Dilution in Aqueous Media
  • Problem: The compound precipitates when the DMSO stock solution is added to cell culture media or buffer.

  • Solution:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as most cell lines can tolerate this level without significant cytotoxicity.

    • Pre-warm the Aqueous Medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in 100% DMSO first to create intermediate stocks. Then, add a small volume of the appropriate intermediate stock to the pre-warmed aqueous medium while gently vortexing.

    • Increase Final Volume: If possible, increase the final volume of the aqueous solution to lower the final concentration of this compound, which may keep it below its solubility limit.

Data Presentation

Table 1: Solvent Recommendations for this compound

SolventSuitability for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO)ExcellentRecommended for initial stock solution preparation.
EthanolGoodCan be used as an alternative to DMSO.
MethanolGoodAnother alternative organic solvent.
AcetoneGoodSuitable for initial dissolution but less common for cell-based assays.
Ethyl AcetateGoodPrimarily for extraction and purification purposes.
WaterPoorThis compound is relatively insoluble in water.

Table 2: General Guidelines for DMSO Concentration in Cell-Based Assays

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
< 0.1%HighConsidered safe for almost all cell lines.
0.1% - 0.5%GoodTolerated by most cell lines without severe cytotoxicity.
> 0.5% - 1.0%ModerateMay cause toxicity in some sensitive cell lines.
> 1.0%LowHigh risk of cytotoxicity; can affect cell membrane integrity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (lyophilized powder)

  • 100% Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, briefly sonicate the tube in a water bath.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays

Objective: To prepare soluble working dilutions of this compound in an aqueous medium for cell-based experiments.

Materials:

  • This compound stock solution (in 100% DMSO)

  • Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, PBS)

  • Sterile dilution tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if a wide range of concentrations is needed for your experiment. This creates intermediate stocks.

  • To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed aqueous medium. Crucially, the volume of the DMSO stock should be such that the final concentration of DMSO in the aqueous solution is ≤ 0.5%.

  • Immediately after adding the DMSO stock to the aqueous medium, gently vortex or invert the tube to ensure rapid and uniform mixing. This minimizes the risk of precipitation.

  • Use the final working solution in your cell-based assay immediately. Do not store aqueous dilutions for extended periods.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stachy_powder This compound (Lyophilized Powder) dissolve Dissolve (Vortex/Sonicate) stachy_powder->dissolve dmso 100% DMSO dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution store Store at -20°C/-80°C stock_solution->store thaw_stock Thaw Stock Solution store->thaw_stock dilute Dilute Stock in Medium (Final DMSO <= 0.5%) thaw_stock->dilute aqueous_medium Pre-warmed (37°C) Aqueous Medium aqueous_medium->dilute working_solution Final Working Solution dilute->working_solution use_immediately Use Immediately in Assay working_solution->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_ribosome Ribosome ribosome 60S Ribosomal Subunit inhibition Inhibition of Protein Synthesis ribosome->inhibition This compound This compound This compound->ribosome Binds to stress_response Ribotoxic Stress Response inhibition->stress_response mapk MAPK Activation (JNK, p38) stress_response->mapk apoptosis Apoptosis mapk->apoptosis

Caption: Hypothetical signaling pathway for this compound toxicity.

Technical Support Center: Optimizing Stachybotramide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for Stachybotramide production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a secondary metabolite belonging to the phenylspirodrimane class of meroterpenoids. It is produced by certain species of fungi in the genus Stachybotrys, notably Stachybotrys cylindrospora and Stachybotrys chartarum.[1][2] Its chemical formula is C₂₅H₃₅NO₅.

Q2: What are the recommended basal media for culturing Stachybotrys species for this compound production?

A2: Several media can be used for the cultivation of Stachybotrys species. Commonly used media that support the growth and production of secondary metabolites include Malt Extract Agar (MEA), Potato Dextrose Agar (PDA), and Cellulose Agar (CEL).[3] For liquid cultures, a malt extract/yeast extract broth has been successfully used.

Q3: How do carbon and nitrogen sources in the media affect this compound production?

A3: The composition of the culture medium significantly impacts mycotoxin production. Studies on Stachybotrys chartarum have shown that the choice of nitrogen and carbon sources is critical. Nitrate (NO₃⁻) as a nitrogen source has been found to stimulate the production of secondary metabolites, whereas ammonium (NH₄⁺) tends to suppress it. For the carbon source, potato starch has been identified as a superior option for enhancing mycotoxin biosynthesis.[4]

Q4: What are the optimal physical culture parameters for this compound production?

A4: The optimal physical parameters for Stachybotrys growth and secondary metabolite production are crucial for maximizing yield.

  • Temperature: The optimal temperature range for the growth and sporulation of Stachybotrys chartarum is between 25°C and 30°C.[5]

  • pH: While a broad pH range is tolerated, the optimal initial pH for the growth of S. chartarum is between 5.6 and 6.0.

  • Aeration: Still or static liquid cultures have been reported to yield higher amounts of some bioactive metabolites from Stachybotrys cylindrospora compared to shake cultures. This suggests that high aeration and agitation may not be favorable for this compound production.

  • Water Activity (aW): Stachybotrys chartarum requires high water activity for growth, typically above 0.90.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no this compound yield - Inappropriate fungal strain. - Suboptimal culture medium. - Incorrect physical culture parameters (temperature, pH). - High aeration or agitation in liquid cultures.- Ensure you are using a known this compound-producing strain of Stachybotrys cylindrospora or Stachybotrys chartarum. - Optimize the medium with a nitrate-based nitrogen source and potato starch as the carbon source. - Maintain the culture temperature between 25-30°C and an initial pH of 5.6-6.0. - For liquid cultures, try static cultivation instead of shaking.
Inconsistent production between batches - Variability in complex media components (e.g., yeast extract, peptone). - Inoculum variability (age, concentration).- Use a chemically defined medium to ensure batch-to-batch consistency. - Standardize the inoculum preparation procedure, using spores from a culture of a specific age and at a consistent concentration.
Contamination of cultures - Inadequate sterile technique. - Contaminated starting materials or equipment.- Strictly follow aseptic techniques during all stages of culture preparation and handling. - Ensure all media, glassware, and equipment are properly sterilized.
Difficulty in extracting this compound - Inefficient extraction solvent. - Insufficient contact time between solvent and fungal biomass/culture filtrate.- Use ethyl acetate as the extraction solvent. - Ensure thorough mixing and sufficient extraction time (e.g., multiple extractions) to maximize the recovery of this compound.
Co-extraction of interfering compounds - Crude extraction method.- Employ chromatographic purification techniques such as column chromatography with silica gel to separate this compound from other metabolites.

Experimental Protocols

Table 1: Recommended Media Composition
Medium ComponentConcentration (g/L)
Malt Extract Broth
Malt Extract20
Yeast Extract1
Potato Dextrose Agar (PDA)
Potato Infusion4
Dextrose20
Agar15
Cellulose Agar (CEL)
(NH₄)₂SO₄1
KH₂PO₄1
MgSO₄·7H₂O0.5
NaCl0.1
CaCO₃0.1
Cellulose10
Agar15
Protocol 1: Inoculum Preparation
  • Culture the selected Stachybotrys strain on PDA plates at 25°C for 10-14 days until sporulation is observed.

  • Harvest the spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

Protocol 2: this compound Production in Liquid Culture
  • Prepare the desired volume of Malt Extract/Yeast Extract liquid medium in Erlenmeyer flasks.

  • Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10⁴ spores/mL.

  • Incubate the flasks under static (still) conditions at 25°C in the dark for 3 weeks.

Protocol 3: Extraction and Purification of this compound
  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Combine the mycelium and the culture filtrate and extract three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain the crude extract.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to purify this compound.

Protocol 4: Quantitative Analysis of this compound by HPLC-MS
  • Sample Preparation: Dissolve a known amount of the purified extract in methanol.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 430.258).

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations to quantify the amount in the sample.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Phase cluster_Downstream Downstream Processing PDA_Plate Culture on PDA (10-14 days, 25°C) Spore_Harvest Harvest Spores PDA_Plate->Spore_Harvest Spore_Suspension Prepare Spore Suspension (1x10^6 spores/mL) Spore_Harvest->Spore_Suspension Inoculation Inoculate Liquid Medium Spore_Suspension->Inoculation Incubation Static Incubation (3 weeks, 25°C) Inoculation->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Purification Silica Gel Chromatography Extraction->Purification Analysis HPLC-MS Analysis Purification->Analysis

Caption: Experimental workflow for this compound production.

Biosynthetic_Pathway cluster_pathway Proposed Biosynthesis of Phenylspirodrimanes (PSD) Orsellinic_Acid Orsellinic Acid Ilicicolin_B Shared Intermediate (e.g., Ilicicolin B) Orsellinic_Acid->Ilicicolin_B Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) PsdC PsdC (Prenyltransferase) Farnesyl_Pyrophosphate->PsdC PsdA_PsdB PsdA (NR-PKS) & PsdB (Reductase) Ilicicolin_B->PsdA_PsdB PsdC->Ilicicolin_B Phenylspirodrimane_Core Phenylspirodrimane Core Structure PsdA_PsdB->Phenylspirodrimane_Core Tailoring_Enzymes Tailoring Enzymes (Oxidations, etc.) Phenylspirodrimane_Core->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway for this compound.

References

Technical Support Center: Stachybotramide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a mycotoxin produced by the fungus Stachybotrys chartarum. Accurate quantification of this compound is crucial for assessing exposure in indoor environments, understanding its toxicological effects, and for research into potential therapeutic or adverse biological activities.

Q2: What is the most common analytical method for this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and selective quantification of this compound. This technique allows for the detection of low concentrations of the toxin in complex matrices.

Q3: Are there commercially available certified reference materials (CRMs) for this compound?

The availability of a specific certified reference material for this compound can be limited. It is recommended to check with major suppliers of analytical standards such as MilliporeSigma (formerly Sigma-Aldrich), ATCC, and other specialized vendors for the most current availability.[1] In the absence of a dedicated CRM, researchers may need to rely on well-characterized in-house standards or standards for structurally related compounds, noting the potential impact on accuracy.

Q4: How should I store my this compound standards and samples?

While specific stability data for this compound is not extensively published, general practice for mycotoxin stability suggests storing stock solutions in a dark, airtight container at low temperatures (-20°C is common) to minimize degradation.[2][3][4] Repeated freeze-thaw cycles should be avoided. The stability of this compound in various solvents and matrices should be evaluated as part of method validation.

Troubleshooting Guide: Common Pitfalls in this compound Quantification

This guide addresses specific issues that may be encountered during the quantification of this compound using LC-MS/MS.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound.1. Optimize mobile phase pH: Experiment with small adjustments to the mobile phase pH to achieve a symmetrical peak shape.
2. Column degradation: The stationary phase of the analytical column may be degraded.2. Use a guard column and replace the analytical column if necessary.
3. Contaminants in the sample or LC system. 3. Ensure thorough sample cleanup and flush the LC system.
Low Signal Intensity or Poor Sensitivity 1. Inefficient ionization: The electrospray ionization (ESI) source parameters may not be optimal for this compound.1. Optimize ESI parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound.
2. Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.2. Improve sample cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components. The use of matrix-matched calibrants is also recommended.
3. Analyte degradation: this compound may be degrading in the sample or during analysis.3. Check sample storage conditions and ensure the stability of the analyte in the autosampler.
High Background Noise 1. Contaminated mobile phase or LC system. 1. Use high-purity solvents and flush the system thoroughly.
2. Carryover from previous injections. 2. Implement a rigorous needle wash protocol and inject a blank solvent after high-concentration samples.
Inaccurate Quantification 1. Matrix effects: Ion suppression or enhancement due to the sample matrix is a common cause of inaccurate results in LC-MS/MS analysis.1. Use of an appropriate internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
2. Improper calibration: The calibration curve may not be linear or may not cover the appropriate concentration range.2. Prepare a fresh calibration curve with each batch of samples and ensure it brackets the expected sample concentrations.
3. Incomplete extraction: The extraction method may not be efficiently recovering this compound from the sample matrix.3. Optimize the extraction protocol: Experiment with different solvents, extraction times, and techniques to maximize recovery.

Experimental Protocols

Representative Protocol for this compound Extraction from Building Material

This protocol is a representative example for the extraction of this compound from a solid matrix like drywall or wallpaper for subsequent LC-MS/MS analysis.

Materials:

  • Scalpel or another appropriate sampling tool

  • Homogenizer or grinder

  • Centrifuge tubes (50 mL)

  • Extraction solvent: Acetonitrile/Water (80:20, v/v)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Sample Collection: Carefully collect a representative sample of the suspected contaminated material (e.g., 1-2 grams) using a sterile scalpel.

  • Homogenization: Homogenize or finely grind the collected material to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent (Acetonitrile/Water, 80:20).

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a sonication bath.

    • Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary depending on the expected concentration.

Summary of a Hypothetical LC-MS/MS Method Validation for this compound

This table summarizes the typical parameters evaluated during the validation of an LC-MS/MS method for this compound quantification, with example acceptance criteria.

Validation Parameter Methodology Acceptance Criteria
Linearity A calibration curve is prepared using at least five non-zero standards. The response is plotted against the concentration, and a linear regression is applied.Correlation coefficient (r²) > 0.99
Accuracy and Precision Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate (n=5) on three different days.Accuracy: Within ±15% of the nominal value. Precision (CV): ≤15%
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy: Within ±20% of the nominal value. Precision (CV): ≤20%
Specificity/Selectivity Blank matrix samples are analyzed to ensure no significant interfering peaks are present at the retention time of this compound.Response in blank samples should be <20% of the LLOQ.
Matrix Effect The response of this compound in a post-extraction spiked matrix sample is compared to the response in a pure solvent standard.The coefficient of variation (CV) of the matrix factor across different sources of matrix should be ≤15%.
Recovery The response of this compound in a pre-extraction spiked matrix sample is compared to the response in a post-extraction spiked matrix sample.Recovery should be consistent, precise, and reproducible.
Stability The stability of this compound is assessed in stock solutions and in the matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations (e.g., short-term, long-term, freeze-thaw cycles).Analyte concentration should remain within ±15% of the initial concentration.

Quantitative Data Presentation

The following table presents example quantitative data for this compound and a related metabolite, Stachybotrylactam, detected in cultures of Stachybotrys chartarum grown on different media. This data is based on findings from a published case study and illustrates the significant impact of growth substrate on mycotoxin production.[5]

Growth Medium This compound (ng/g) Stachybotrylactam (ng/g)
Potato Dextrose Agar (PDA)109,00027,100
Malt Extract Agar (MEA)62,50046,300

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (e.g., Building Material) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Filtration 5. Filtration Centrifugation->Filtration LC_Separation 6. Chromatographic Separation Filtration->LC_Separation Ionization 7. Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis 8. MS/MS Detection Ionization->Mass_Analysis Peak_Integration 9. Peak Integration Mass_Analysis->Peak_Integration Quantification 10. Quantification Peak_Integration->Quantification Reporting 11. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Logical_Relationships cluster_accuracy Factors Affecting Quantification Accuracy cluster_solutions Mitigation Strategies Accuracy Accurate Quantification Matrix_Effects Matrix Effects Matrix_Effects->Accuracy negatively impacts Sample_Prep Sample Preparation Sample_Prep->Accuracy positively impacts Instrument_Performance Instrument Performance Instrument_Performance->Accuracy positively impacts Calibration Calibration Calibration->Accuracy positively impacts Analyst_Skill Analyst Skill Analyst_Skill->Accuracy positively impacts Internal_Standard Internal Standard Internal_Standard->Matrix_Effects mitigates Sample_Cleanup Effective Sample Cleanup Sample_Cleanup->Matrix_Effects mitigates Matrix_Matched_Cal Matrix-Matched Calibration Matrix_Matched_Cal->Matrix_Effects mitigates Method_Validation Thorough Method Validation Method_Validation->Accuracy ensures

Caption: Factors influencing this compound quantification accuracy.

References

Technical Support Center: Stereocontrol in Spirocyclic Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Stachybotramide has not been published in peer-reviewed literature. Therefore, this technical support guide utilizes the synthesis of structurally related spiro[cyclohexane-2-indoline] alkaloids as a representative example to address common challenges in controlling isomer formation. The principles and troubleshooting strategies discussed here are broadly applicable to complex spirocyclic systems like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling stereochemistry during the synthesis of this compound and related spirocyclic alkaloids?

The primary challenge lies in the construction of the spirocyclic core, which typically involves the creation of one or more stereocenters, including a quaternary carbon at the spiro-junction. The rigid, three-dimensional nature of the fused ring system can lead to the formation of multiple diastereomers and enantiomers. Key difficulties include controlling the facial selectivity of bond formation and managing the relative orientation of substituents on the newly formed rings.

Q2: At which stages of the synthesis is isomer formation most likely to occur?

Isomer formation is most prevalent during the key bond-forming reactions that establish the spirocyclic scaffold. For instance, in the synthesis of spiro[cyclohexane-2-indoline] alkaloids, the spirocyclization step is critical for determining the relative stereochemistry.[1] Other reactions, such as reductions, alkylations, or cycloadditions leading to the formation of the spiro-core, are also critical points where stereocontrol must be exerted.

Q3: What general strategies can be employed to minimize the formation of unwanted isomers?

There are three main strategies:

  • Diastereoselective Synthesis: This involves using chiral auxiliaries, substrate-controlled reactions, or reagent-controlled reactions to favor the formation of one diastereomer over others. Manipulation of reaction conditions (e.g., temperature, solvent, additives) can influence the kinetic versus thermodynamic outcome of a reaction.[1]

  • Enantioselective Catalysis: The use of chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) can create a chiral environment that directs the reaction towards the formation of a specific enantiomer.

  • Chiral Resolution: If a mixture of enantiomers is formed, they can be separated using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Spirocyclization Step

Problem: The reaction forming the spirocyclic core yields a nearly 1:1 mixture of diastereomers, making purification difficult and reducing the overall yield of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Reaction is under thermodynamic control, leading to a mixture of stable isomers. Run the reaction at a lower temperature. Use a non-coordinating or sterically hindered base.Lower temperatures can favor the kinetically formed product, which may be a single diastereomer. A less reactive base can also favor kinetic control.
Reaction is under kinetic control, but the transition states for both diastereomers are similar in energy. Change the solvent to one with a different polarity or coordinating ability. Add a Lewis acid or other additive to chelate the substrate and favor a specific transition state geometry.The solvent can influence the conformation of the substrate and the transition state. Additives can create a more ordered transition state, increasing diastereoselectivity.
The stereocenter(s) already present in the molecule do not exert sufficient facial control. Modify the substrate to include a bulkier protecting group or a directing group near the reaction center.A larger steric directing group can more effectively block one face of the molecule from attack, leading to higher diastereoselectivity.
Issue 2: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction

Problem: An enantioselective reaction step is producing the target molecule with a low enantiomeric excess.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
The chiral catalyst is not effectively differentiating between the two enantiotopic faces of the substrate. Screen a variety of chiral ligands with different steric and electronic properties. Modify the substrate to enhance its interaction with the catalyst.The "lock and key" fit between the catalyst and substrate is crucial for high enantioselectivity. Fine-tuning the ligand structure can improve this interaction.
The reaction temperature is too high. Perform the reaction at a lower temperature.Asymmetric reactions are often more selective at lower temperatures, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.
A background, non-catalyzed reaction is occurring. Lower the concentration of the reactants. Use a more active catalyst to ensure the catalyzed pathway is significantly faster.A competing non-enantioselective reaction will lower the overall ee of the product mixture.

Data Presentation

Table 1: Influence of Reaction Conditions on the Diastereoselectivity of a Key Spirocyclization Step (Hypothetical Data Based on Similar Syntheses)

Entry Base Solvent Temperature (°C) Diastereomeric Ratio (desired:undesired)
1NaHTHF251.5 : 1
2NaHTHF-784 : 1
3LHMDSTHF-7810 : 1
4LHMDSToluene-788 : 1
5KHMDSTHF-78>20 : 1

Table 2: Screening of Chiral Ligands for an Asymmetric Alkylation (Hypothetical Data)

Entry Chiral Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1(S)-BINAPToluene07560
2(R)-PhosDCM08285
3(R,R)-Trost LigandDCE-209095
4(S,S)-ChiraphosTHF06578

Experimental Protocols

Protocol 1: Diastereoselective Dieckmann Condensation for Spirocycle Formation

This protocol is adapted from the synthesis of spiro[cyclohexane-2-indoline] alkaloids and illustrates a method for controlling diastereoselectivity.[1]

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the diester precursor (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired spirocyclic β-keto ester. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Diester Precursor in THF cool Cool to -78 °C start->cool 1.0 equiv add_base Add KHMDS (1.1 equiv) cool->add_base stir Stir at -78 °C for 4h add_base->stir Dropwise quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end Desired Spirocyclic Product purify->end

Caption: Workflow for the diastereoselective Dieckmann condensation.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_substrate Substrate Modification cluster_additives Additives start Poor Diastereoselectivity in Spirocyclization temp Lower Temperature start->temp solvent Change Solvent start->solvent base Change Base start->base protecting_group Modify Protecting Group start->protecting_group directing_group Add Directing Group start->directing_group lewis_acid Add Lewis Acid start->lewis_acid end Improved Diastereoselectivity temp->end solvent->end base->end protecting_group->end directing_group->end lewis_acid->end

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: Stachybotramide Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of Stachybotramide degradation products.

Disclaimer: this compound is a hypothetical compound used for illustrative purposes within this guide. The degradation pathways and products described are theoretical and based on general principles of pharmaceutical degradation analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its degradation products?

A1: this compound is a hypothetical novel therapeutic agent. Studying its degradation products is a critical component of drug development and regulatory submission.[1][2] This process, known as forced degradation or stress testing, helps to:

  • Establish the intrinsic stability of the molecule.[1]

  • Elucidate potential degradation pathways and mechanisms such as hydrolysis, oxidation, and photolysis.[1][3]

  • Identify potential impurities that could arise during manufacturing, storage, and administration, which is crucial for ensuring the safety and efficacy of the final drug product.[2]

  • Develop and validate stability-indicating analytical methods.[1][4]

Q2: What are the common analytical techniques used to identify this compound degradation products?

A2: The most powerful and widely used analytical technique for identifying drug degradation products is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap systems.[5][6][7] This combination allows for the separation of the parent drug from its degradation products and provides accurate mass measurements for structural elucidation.[6][7] Other techniques that can be used in conjunction with LC-MS include Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation of isolated degradation products.[5][6]

Q3: What are the typical stress conditions applied in a forced degradation study of this compound?

A3: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[1][8] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.[8][9]

  • Base Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH.[8][9]

  • Oxidation: Exposure to an oxidizing agent, commonly 3-30% hydrogen peroxide.[2]

  • Thermal Degradation: Heating the sample, often at temperatures ranging from 40°C to 80°C.[9]

  • Photodegradation: Exposing the drug substance to a combination of UV and visible light, as specified by ICH Q1B guidelines.[8][9]

Troubleshooting Guides

Problem 1: No degradation of this compound is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
This compound is highly stable.While this is a positive attribute, for the purpose of identifying potential degradants, more extreme conditions may be necessary. However, ensure the conditions are not so harsh that they lead to complete decomposition into small, irrelevant fragments.
Analytical method is not sensitive enough to detect low levels of degradation.Optimize the analytical method, for instance, by increasing the sample concentration injected or using a more sensitive detector.

Problem 2: The mass balance in my forced degradation study is poor (sum of the parent drug and degradation products is significantly less than 100%).

Possible Cause Troubleshooting Step
Some degradation products are not being detected.This could be due to poor chromatographic retention, lack of a chromophore for UV detection, or poor ionization in the mass spectrometer. Try modifying the mobile phase, gradient, or column. Also, analyze samples in both positive and negative ionization modes in the mass spectrometer.
Formation of volatile or insoluble degradation products.Use techniques like headspace GC-MS to analyze for volatile compounds. For insoluble products, try different dissolution solvents.
The response factor of the degradation products is different from the parent drug.If using a UV detector for quantification, determine the relative response factors for the major degradation products to correct the mass balance calculation.

Problem 3: Difficulty in elucidating the structure of an unknown degradation product.

Possible Cause Troubleshooting Step
Insufficient data from a single analytical technique.Combine data from multiple techniques. HRMS (e.g., LC-QTOF-MS/MS) can provide the elemental composition and fragmentation pattern.[10] If the degradation product can be isolated in sufficient quantity, NMR spectroscopy will be invaluable for unambiguous structure determination.[5]
Isomeric degradation products are co-eluting.Optimize the chromatographic method to achieve better separation. Try different column chemistries, mobile phases, or gradient profiles.
Complex fragmentation pattern in MS/MS.Compare the fragmentation pattern of the degradation product with that of the parent drug to identify the modified part of the molecule.[11] Hydrogen-deuterium exchange mass spectrometry can also provide structural information.[5]

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose the this compound solution (1 mg/mL) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analyze the solution directly.

Protocol 2: LC-MS/MS Analysis of this compound Degradation Products
  • Liquid Chromatography System:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent drug and its degradation products (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System (Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: Data-dependent acquisition (DDA) to trigger fragmentation of the most abundant ions from the full MS scan.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

Data Presentation

Table 1: Summary of this compound Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products DetectedMajor Degradation Products (DP)
1 M HCl, 60°C, 24h15.2%3DP-1, DP-2
1 M NaOH, 60°C, 24h8.5%2DP-3
30% H₂O₂, RT, 24h22.8%4DP-4, DP-5
80°C, 48h (Solid)5.1%1DP-6
Photolytic12.6%2DP-7

Table 2: High-Resolution Mass Spectrometry Data for this compound and its Major Degradation Products

CompoundRetention Time (min)Observed m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)Proposed Molecular Formula
This compound8.2450.2315450.2318-0.7C₂₄H₃₁N₅O₃
DP-16.5422.2001422.2005-0.9C₂₂H₂₇N₅O₃
DP-27.1466.2264466.2267-0.6C₂₄H₃₁N₅O₄
DP-35.9394.1689394.1692-0.8C₂₀H₂₃N₅O₃
DP-47.8466.2262466.2267-1.1C₂₄H₃₁N₅O₄
DP-58.5482.2215482.2216-0.2C₂₄H₃₁N₅O₅

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output This compound This compound (Drug Substance) Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolytic This compound->Photo LCMS LC-MS/MS Analysis (Q-TOF) Acid->LCMS Stressed Samples Base->LCMS Stressed Samples Oxidation->LCMS Stressed Samples Thermal->LCMS Stressed Samples Photo->LCMS Stressed Samples Data Data Processing (Peak Detection, Alignment) LCMS->Data ID Structure Elucidation (HRMS, MS/MS Fragmentation) Data->ID Report Degradation Profile Report ID->Report

Caption: Experimental workflow for this compound degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Stachy This compound (C₂₄H₃₁N₅O₃) m/z 450.23 DP1 DP-1 (Dealkylation) (C₂₂H₂₇N₅O₃) m/z 422.20 Stachy->DP1 Acidic DP3 DP-3 (Amide Hydrolysis) (C₂₀H₂₃N₅O₃) m/z 394.17 Stachy->DP3 Basic DP4 DP-4 (N-Oxide) (C₂₄H₃₁N₅O₄) m/z 466.23 Stachy->DP4 H₂O₂ DP5 DP-5 (Di-Oxide) (C₂₄H₃₁N₅O₅) m/z 482.22 DP4->DP5 H₂O₂

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Enhancing the Biological Activity of Stachybotramide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the biological activity of Stachybotramide and its derivatives. Due to the limited specific research on this compound, this guide draws upon data from closely related phenylspirodrimane secondary metabolites isolated from Stachybotrys species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a phenylspirodrimane, a class of meroterpenoid, isolated from the fungi Stachybotrys chartarum and Stachybotrys cylindrospora.[1][2] While specific biological activity data for this compound is limited in publicly available literature, related phenylspirodrimanes from Stachybotrys have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines, anti-HIV, and anti-influenza properties.[3][4]

Q2: What are the general challenges in working with this compound and its derivatives?

A2: Researchers may encounter challenges in isolating sufficient quantities of this compound from fungal cultures. Furthermore, the complex structure of phenylspirodrimanes can make the synthesis of derivatives challenging. As with many natural products, issues of solubility and stability in aqueous solutions for biological assays may also arise.

Q3: How can I approach enhancing the biological activity of this compound?

A3: A common strategy is to perform Structure-Activity Relationship (SAR) studies. This involves synthesizing a series of derivatives with modifications at different positions of the this compound scaffold and evaluating their biological activity. Key areas for modification could include the hydroxyl groups, the lactam ring, or the drimane core, based on insights from related compounds.[3]

Q4: What are the potential mechanisms of action for this compound derivatives?

A4: The exact mechanism of action for this compound is not well-defined. However, studies on other Stachybotrys metabolites suggest potential mechanisms. For instance, trichothecenes, another class of mycotoxins from Stachybotrys, are potent inhibitors of protein synthesis.[3] Some phenylspirodrimanes have been investigated for their interaction with cannabinoid receptors.[5] Identifying the specific molecular target of this compound derivatives is a crucial step in enhancing their activity.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low yield of this compound from fungal culture Suboptimal fungal growth conditions (medium, temperature, aeration).Optimize fermentation parameters. Experiment with different solid and liquid media.
Inefficient extraction and purification methods.Employ a multi-step purification strategy using different chromatography techniques (e.g., silica gel, reverse-phase HPLC).
Poor solubility of derivatives in assay buffer The compound is highly lipophilic.Use a co-solvent such as DMSO (typically ≤0.5% final concentration). Prepare stock solutions in a suitable organic solvent.
The compound has precipitated out of solution.Visually inspect solutions for precipitates. If necessary, prepare fresh dilutions from the stock solution.
Inconsistent results in biological assays Degradation of the compound.Assess the stability of the compound under assay conditions (e.g., incubation time, temperature, pH).
Pipetting errors or variability in cell seeding density.Ensure proper mixing of solutions and use calibrated pipettes. Use a consistent cell seeding protocol.
Contamination of cell cultures.Regularly check cell cultures for contamination and practice good aseptic technique.
Lack of significant improvement in biological activity of derivatives Modifications are not targeting key pharmacophoric features.Analyze the SAR of related phenylspirodrimanes to guide the design of new derivatives.[3]
The chosen biological assay is not sensitive enough.Consider using more sensitive assays or a panel of different cell lines to better capture biological activity.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various phenylspirodrimane derivatives isolated from Stachybotrys chartarum. This data can serve as a reference for benchmarking the activity of newly synthesized this compound derivatives.

Compound Cell Line IC50 (µM) Reference
StachybotrysinA-549 (Lung Carcinoma)9.23[3]
SMMC-7721 (Hepatocellular Carcinoma)15.8[3]
MCF-7 (Breast Adenocarcinoma)21.9[3]
SW-480 (Colon Adenocarcinoma)31.22[3]
HL-60 (Promyelocytic Leukemia)12.4[3]
Stachybotrysin BHepG2 (Hepatocellular Carcinoma)18.4[3]
Stachybotrysin CHepG2 (Hepatocellular Carcinoma)24.7[3]
Stachybotrysin DHepG2 (Hepatocellular Carcinoma)24.6[3]
Stachybotrychromene AHepG2 (Hepatocellular Carcinoma)73.7[6]
Stachybotrychromene BHepG2 (Hepatocellular Carcinoma)28.2[6]

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO to prepare stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in the complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Workflow for Synthesis of this compound Derivatives

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound (Lead Compound) reaction Chemical Modification (e.g., acylation, alkylation) start->reaction Step 1 purification Purification (e.g., HPLC, Column Chromatography) reaction->purification Step 2 characterization Structural Characterization (NMR, MS) purification->characterization Step 3 screening Primary Biological Screening (e.g., Cytotoxicity Assay) characterization->screening Step 4 dose_response Dose-Response & IC50 Determination screening->dose_response Step 5 sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis Step 6 lead_optimization Lead Optimization sar_analysis->lead_optimization Step 7 lead_optimization->reaction Iterative Improvement

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Visualizations

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where a this compound derivative inhibits a signaling pathway crucial for cancer cell survival.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression nucleus Nucleus stachy_derivative This compound Derivative stachy_derivative->kinase1 Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the logical relationship in a basic SAR study for this compound derivatives.

sar_logic cluster_modifications Modifications cluster_activity Biological Activity This compound This compound Core r1 Modification at R1 This compound->r1 r2 Modification at R2 This compound->r2 r3 Modification at R3 This compound->r3 activity1 Increased Activity r1->activity1 activity2 Decreased Activity r2->activity2 activity3 No Change r3->activity3

Caption: Logical flow of a Structure-Activity Relationship (SAR) study on this compound derivatives.

References

Cell toxicity issues with Stachybotramide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with cell toxicity assays, using Staurosporine as a representative cytotoxic compound for illustrative data and protocols.

General Troubleshooting Guide

Issue: High variability between replicate wells in my cytotoxicity assay.

High variability can obscure the true effect of your test compound. Here are potential causes and solutions:

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.

  • Pipetting Errors: Inconsistent volumes of cells, media, or reagents can introduce significant variability. Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, consider using a multichannel pipette.

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate on an orbital shaker for at least 15 minutes before reading the absorbance.

  • Cell Clumping: Some cell lines have a tendency to clump, leading to uneven growth and response to treatment. Trypsinize cells thoroughly to create a single-cell suspension before seeding.

Issue: My untreated control cells show low viability.

This suggests a problem with your cell culture conditions or the assay itself.

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.

  • Seeding Density: An inappropriate cell density can affect viability. Optimize the seeding density for your specific cell line and assay duration.

  • Reagent Toxicity: Some assay reagents can be toxic to certain cell lines. If you suspect this, you can test the effect of the reagent on your cells in the absence of your test compound.

  • Extended Incubation Times: Long incubation periods can lead to nutrient depletion and cell death. Optimize the incubation time for your experiment.

Issue: I am observing an increase in signal (apparent viability > 100%) at certain concentrations of my compound.

This is a common artifact that can have several explanations.

  • Compound Interference: Your compound may directly interact with the assay reagents. For example, a colored compound can interfere with absorbance readings, or a reducing compound can directly reduce MTT, leading to a false-positive signal. Run a control with your compound in cell-free media to check for interference.

  • Hormetic Effects: Some compounds can have a biphasic dose-response, where low doses stimulate cell proliferation while high doses are cytotoxic.

  • Increased Metabolic Activity: The compound might be increasing the metabolic rate of the cells without affecting their number, leading to a higher signal in metabolic assays like the MTT assay.

Frequently Asked Questions (FAQs)

What is an IC50 value and why does it vary between experiments?

The half-maximal inhibitory concentration (IC50) is the concentration of a substance that is required to inhibit a biological process (like cell growth) by 50%. It is a common measure of a compound's potency. IC50 values can vary between experiments due to several factors:

  • Cell Line Differences: Different cell lines have unique biological characteristics and can exhibit varying sensitivity to a compound.[1]

  • Experimental Conditions: Variations in culture media, incubation time, temperature, and drug exposure duration can all influence the IC50 value.

  • Assay Method: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can result in different IC50 values for the same compound and cell line.[1]

Which cytotoxicity assay should I choose?

The choice of assay depends on the mechanism of cell death you expect and the nature of your test compound.

  • MTT/XTT/MTS Assays: These are colorimetric assays that measure metabolic activity. They are widely used for assessing cell viability and proliferation.[2]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of necrosis or late-stage apoptosis.[3][4]

  • Live/Dead Staining: These assays use fluorescent dyes to distinguish between live and dead cells based on membrane integrity.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway. They are useful for specifically detecting apoptosis.[5][6]

How can I determine if my compound is inducing apoptosis or necrosis?

You can use a combination of assays to differentiate between these two modes of cell death:

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. It can be detected by:

    • Caspase activity assays: Measuring the activity of caspase-3, -8, or -9.[5][6]

    • Annexin V staining: Detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis.

    • TUNEL assay: Detects DNA fragmentation.

  • Necrosis: Characterized by cell swelling and rupture of the plasma membrane. It can be detected by:

    • LDH release assay: Measures the release of cytoplasmic contents into the culture medium.[3][4]

    • Propidium iodide staining: A fluorescent dye that can only enter cells with compromised membranes.

Quantitative Data

The following table summarizes the IC50 values of Staurosporine, a well-known inducer of apoptosis, in various cancer cell lines.

Cell LineCancer TypeIC50 ValueReference
HCT116Colon Carcinoma6 nM[7]
HeLa S3Cervical Cancer4 nM[7]
PC12Pheochromocytoma1 µM (induces >90% apoptosis)[7]
Various Kinases(In vitro)2-21 nM[7][8]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[1][2][9][10]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of the test compound and incubate for the desired period.

  • Add 10 µL of MTT solution to each well.[9]

  • Incubate the plate for 1-4 hours at 37°C.[9]

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[3][4][11][12]

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[3]

  • Add 100 µL of the LDH reaction solution to each well.[3]

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Read the absorbance at 490 nm using a plate reader.

Caspase-3 Activity Assay Protocol

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[5][6][13][14][15]

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Induce apoptosis in cells by treating with the test compound.

  • Lyse the cells using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Add the cell lysate to a 96-well plate.

  • Prepare the reaction mix by adding the DEVD-pNA substrate to the reaction buffer.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a plate reader.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic Growth) Cell_Suspension Create Single-Cell Suspension Cell_Culture->Cell_Suspension Cell_Seeding Seed Cells in 96-well Plate Cell_Suspension->Cell_Seeding Compound_Treatment Treat with Stachybotramide Cell_Seeding->Compound_Treatment Assay_Incubation Incubate for Defined Period Compound_Treatment->Assay_Incubation Add_Reagent Add Assay Reagent (e.g., MTT) Assay_Incubation->Add_Reagent Read_Signal Read Signal (e.g., Absorbance) Add_Reagent->Read_Signal Data_Normalization Normalize Data to Controls Read_Signal->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

Caption: General workflow for a cell toxicity assay.

Troubleshooting_Tree Start High Variability in Replicates Q1 Are cells evenly distributed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you avoiding edge effects? A1_Yes->Q2 Sol1 Improve cell suspension and plating technique. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is pipetting accurate and consistent? A2_Yes->Q3 Sol2 Fill outer wells with PBS/media and do not use for samples. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Variability Reduced A3_Yes->End Sol3 Calibrate pipettes and use consistent technique. A3_No->Sol3

Caption: Decision tree for troubleshooting high variability.

Apoptosis_Pathway This compound This compound (Kinase Inhibitor) Kinase Protein Kinases This compound->Kinase Bcl2 Bcl-2 Family (e.g., Bad, Bcl-xL) Kinase->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Validation & Comparative

Stachybotramide: A Comparative Analysis of its Bioactivity within the Phenylspirodrimane Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of Stachybotramide and other notable phenylspirodrimanes. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of cytotoxic and antibacterial properties based on available experimental data. Detailed methodologies for the key assays are also provided to facilitate reproducibility and further investigation.

Comparative Cytotoxicity of Phenylspirodrimanes

The cytotoxic effects of this compound and other phenylspirodrimanes have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the tables below. Lower IC50 values are indicative of higher cytotoxic potency.

Data from a study by T. Ma et al. (2023) evaluated the cytotoxicity of this compound (referred to as compound 8) and nine other phenylspirodrimanes against five aggressive cancer cell lines: MP41 (uveal melanoma), 786 (renal cell carcinoma), 786R (sunitinib-resistant renal cell carcinoma), CAL33 (head and neck squamous cell carcinoma), and CAL33RR (cisplatin-resistant head and neck squamous cell carcinoma)[1]. This compound exhibited notable activity, particularly against the resistant cell lines.

Table 1: Cytotoxicity of this compound and Other Phenylspirodrimanes (IC50 in µM) [1]

CompoundMP41786786RCAL33CAL33RR
Stachybotrin J (1)>50>50>50>50>50
Stachybocin G (2)>50>50>50>50>50
Stachybotrin I (3)>50>50>50>50>50
Stachybotrin H (4)>50>50>50>50>50
Stachybotrylactam (5)<1.00.3-1.50.8-2.20.3-1.50.6-1.0
Stachybotrylactam acetate (6)<1.00.3-1.50.8-2.20.3-1.50.6-1.0
2α-acetoxystachybotrylactam acetate (7)<1.00.3-1.50.8-2.20.3-1.50.6-1.0
This compound (8) >50<20<20<20<20
Chartarlactam B (9)>50>50>50>50>50
F1839-J (10)>50>50>50>50>50

Note: A specific IC50 value for this compound was not provided, but it was stated to be less than 20 µM against 786, 786R, CAL33, and CAL33RR cell lines and greater than 50 µM against the MP41 cell line.

In a separate investigation by Fan et al. (2019), the cytotoxic activities of Stachybochartins A–D and G were assessed against MDA-MB-231 (breast cancer), U-2OS (osteosarcoma), and MCF-7 (breast cancer) cell lines[2].

Table 2: Cytotoxicity of Stachybochartins (IC50 in µM) [2]

CompoundMDA-MB-231U-2OSMCF-7
Stachybochartin A (1)21.7 ± 1.518.5 ± 1.2>50
Stachybochartin B (2)15.3 ± 1.112.6 ± 0.9>50
Stachybochartin C (3)9.8 ± 0.76.2 ± 0.5>50
Stachybochartin D (4)12.4 ± 0.98.9 ± 0.6>50
Stachybochartin G (7)6.5 ± 0.44.5 ± 0.3>50

Comparative Antibacterial Activity of Phenylspirodrimanes

The antibacterial potential of phenylspirodrimanes has also been explored. A study by Shang et al. (2021) reported the minimum inhibitory concentration (MIC) values for two phenylspirodrimanes, compounds 5 and 7, against several bacterial strains[3]. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of Phenylspirodrimanes (MIC in µg/mL) [3]

CompoundMicrococcus luteusStaphylococcus aureusMethicillin-resistant Staphylococcus aureus (MRSA)
Stachybomycin E (5)81616
Compound 781616

Note: Data on the antibacterial activity of this compound was not available in the reviewed literature.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of phenylspirodrimanes is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2][4]. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenylspirodrimane compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the phenylspirodrimane compounds. A vehicle control (DMSO) should also be included.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antibacterial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of phenylspirodrimanes against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[5].

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium

  • Phenylspirodrimane compounds dissolved in a suitable solvent

  • 96-well plates

  • Bacterial inoculum adjusted to a 0.5 McFarland standard

Procedure:

  • Prepare serial twofold dilutions of the phenylspirodrimane compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (medium only) should be included.

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound and other phenylspirodrimanes exert their cytotoxic effects are still under investigation. However, studies on similar compounds suggest the induction of apoptosis as a likely mechanism[2]. Apoptosis, or programmed cell death, can be initiated through various signaling cascades. A simplified, hypothetical pathway is presented below.

G cluster_0 Cellular Stress cluster_1 Apoptotic Signaling Cascade Phenylspirodrimane Phenylspirodrimane Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Phenylspirodrimane->Pro-apoptotic Proteins (e.g., Bax, Bak) Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase Activation (e.g., Caspase-9, Caspase-3) Caspase Activation (e.g., Caspase-9, Caspase-3) Apoptosome Formation->Caspase Activation (e.g., Caspase-9, Caspase-3) Apoptosis Apoptosis Caspase Activation (e.g., Caspase-9, Caspase-3)->Apoptosis

Caption: Hypothetical apoptotic pathway induced by phenylspirodrimanes.

The experimental workflow for assessing the cytotoxicity of phenylspirodrimanes typically follows a standardized procedure, as outlined in the protocol section. A visual representation of this workflow is provided below.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for determining the cytotoxicity of phenylspirodrimanes.

References

Stachybotramide vs. Other Stachybotrys Toxins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse toxicological landscape of Stachybotrys species is critical. While much of the focus has been on the highly potent macrocyclic trichothecenes, such as satratoxins, and the inflammatory atranones, other less-studied toxins like Stachybotramide warrant closer examination. This guide provides an objective comparison of this compound with other major Stachybotrys toxins, supported by available experimental data.

Stachybotrys chartarum, commonly known as black mold, produces a variety of mycotoxins that can be broadly categorized into two chemotypes. The "S" chemotype produces highly cytotoxic macrocyclic trichothecenes, while the "A" chemotype produces less toxic atranones.[1][2] this compound belongs to a third class of secondary metabolites called phenylspirodrimanes, which are produced by both chemotypes.[3][4]

Comparative Toxicity: A Quantitative Overview

While direct cytotoxic data for this compound on mammalian cell lines is limited, its toxicity can be inferred and compared to the well-characterized satratoxins and atranones. Macrocyclic trichothecenes are recognized as potent inhibitors of protein synthesis, leading to high cytotoxicity with IC50 values typically in the nanomolar range.[1][5] Atranones are generally considered less cytotoxic than macrocyclic trichothecenes.[2] Phenylspirodrimanes, including this compound, appear to exhibit a broad range of moderate cytotoxicity.

A key study investigating a strain of Stachybotrys chartarum that produced significant quantities of Stachybotryamide (109,000 ng/g on potato dextrose agar) but no satratoxins, found the fungal extracts to be "moderately toxic" to Daphnia magna and "slightly toxic" to Dugesia tigrina.[6] This suggests that this compound's toxicity is considerably lower than that of satratoxins.

The following tables summarize the available quantitative data for representative toxins from each class.

Toxin ClassRepresentative ToxinCell LineIC50 ValueReference
Phenylspirodrimanes Stachybotrysin A analogueSF-268 (human glioblastoma)8.88 µM[7]
Stachybotrysin A analogueMCF-7 (human breast adenocarcinoma)~22.73 µM[7]
Stachybotrysin A analogueHepG-2 (human liver carcinoma)~22.73 µM[7]
Stachybotrysin A analogueA549 (human lung carcinoma)~22.73 µM[7]
Phenylspirodrimane analoguesMP41 (melanoma)< 1.0 µM[8]
Phenylspirodrimane analogues786 (renal cell carcinoma)0.3 - 1.5 µM[8]
Phenylspirodrimane analoguesCAL33 (head and neck squamous cell carcinoma)0.3 - 1.5 µM[8]
Stachybochartins A-D, GMDA-MB-231 (human breast adenocarcinoma)4.5 - 21.7 µM[9]
Stachybochartins A-D, GU-2OS (human osteosarcoma)4.5 - 21.7 µM[9]
Atranones Atranone QMG-63 (human osteosarcoma)8.6 µM[10][11][12]
Macrocyclic Trichothecenes Satratoxin GMammalian CellsHigh cytotoxicity (specific IC50 not provided)[13]
T-2 ToxinHepaRG (human hepatic)0.04 - 0.12 µM[14]
Deoxynivalenol (DON)HepaRG (human hepatic)2.14 - 4.5 µM[14]

Table 1: Comparative in vitro Cytotoxicity of Stachybotrys Toxins. This table presents the 50% inhibitory concentration (IC50) values for various toxins on different cancer cell lines.

Toxin ClassRepresentative ToxinAnimal ModelLD50 ValueReference
Macrocyclic Trichothecenes SatratoxinsMice~1 mg/kg[13]

Table 2: in vivo Toxicity of Satratoxins. This table shows the median lethal dose (LD50) for satratoxins in mice.

Mechanisms of Action: Distinct Cellular Pathways

The different classes of Stachybotrys toxins exert their effects through distinct molecular mechanisms, leading to varied cellular responses.

This compound and other Phenylspirodrimanes: The precise mechanism of action for this compound is not yet fully elucidated. However, studies on other phenylspirodrimanes suggest potential immunosuppressive and anti-inflammatory activities.[4][5] Some phenylspirodrimanes have been shown to inhibit the complement system, a key component of the innate immune response.[4] Recent research has also indicated that certain phenylspirodrimanes can suppress the NF-κB signaling pathway, a critical regulator of inflammation.

Atranones: Atranones are known to induce inflammatory responses.[2] Studies have shown that atranone Q can induce apoptosis (programmed cell death) and cause cell cycle arrest in the G0/G1 phase in human osteosarcoma cells.[10][11]

Satratoxins and other Macrocyclic Trichothecenes: These toxins are potent inhibitors of protein synthesis in eukaryotic cells.[5][13] They bind to the 60S ribosomal subunit, stalling protein translation and leading to rapid cytotoxicity.[2] This inhibition of protein synthesis can affect virtually all cells in the body.[15]

Below are diagrams illustrating the known signaling pathways affected by these toxins.

G cluster_phenylspirodrimanes Phenylspirodrimanes (e.g., this compound) This compound This compound / Phenylspirodrimanes NFkB_pathway NF-κB Signaling Pathway This compound->NFkB_pathway Inhibition Complement_system Complement System This compound->Complement_system Inhibition Inflammation Inflammation NFkB_pathway->Inflammation Immune_response Immune Response Complement_system->Immune_response

Figure 1. Putative mechanism of action for this compound.

G cluster_atranones Atranones (e.g., Atranone Q) Atranone_Q Atranone Q Cell_Cycle Cell Cycle (G0/G1 Phase) Atranone_Q->Cell_Cycle Induces arrest Apoptosis_pathway Apoptosis Pathway Atranone_Q->Apoptosis_pathway Induces Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_pathway->Apoptosis G cluster_satratoxins Satratoxins (Macrocyclic Trichothecenes) Satratoxin Satratoxin Ribosome 60S Ribosomal Subunit Satratoxin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Cytotoxicity / Cell Death Protein_Synthesis->Cell_Death G cluster_workflow Invertebrate Bioassay Workflow start Start: Fungal Culture extraction Mycotoxin Extraction start->extraction dilution Serial Dilution of Extract extraction->dilution exposure Exposure of Test Organisms (Daphnia or Dugesia) dilution->exposure incubation Incubation (24-96 hours) exposure->incubation observation Observation & Data Collection (Mortality, Immobility) incubation->observation analysis Data Analysis (LC50/EC50 Calculation) observation->analysis end End: Toxicity Assessment analysis->end

References

Validating the Antiviral Efficacy of Stachybotrydial: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of stachybotrydial against Herpes Simplex Virus 1 (HSV-1), benchmarked against established antiviral agents, acyclovir and penciclovir. Due to the limited publicly available data on a compound named "Stachybotramide," this guide will focus on stachybotrydial, a structurally related compound isolated from Stachybotrys nephrospora with documented anti-HSV-1 activity.[1] This document summarizes key in vitro efficacy data, details the mechanisms of action of the comparator drugs, and provides comprehensive experimental protocols for the validation of antiviral compounds.

Comparative Efficacy Against Herpes Simplex Virus 1 (HSV-1)

The in vitro antiviral activity of stachybotrydial has been evaluated against HSV-1, demonstrating potency comparable to the standard-of-care antiviral drug, acyclovir. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for stachybotrydial, acyclovir, and penciclovir. It is important to note that IC50 values can vary depending on the cell line used for the assay.[2][3]

Table 1: In Vitro Antiviral Activity against HSV-1

CompoundVirus StrainCell LineIC50Citation
StachybotrydialNot SpecifiedVero4.32 µg/mL[1]
AcyclovirHSV-1Vero0.20 µg/mL[4]
AcyclovirHSV-1Vero0.85 µM[5]
AcyclovirHSV-1Keratinocytes67.7 ± 18.2 μM[6]
AcyclovirHSV-1Fibroblasts0.40 ± 0.2 μM[6]
PenciclovirHSV-1Vero0.4 µg/ml[7]
PenciclovirHSV-1MRC-50.8 mg/L[8]

Table 2: Cytotoxicity of Antiviral Compounds

CompoundCell LineCC50Citation
StachybotrydialVeroNot explicitly quantified, but reported as not toxic to Vero cells.[1]
AcyclovirVero617.00 µg/mL[4]
AcyclovirKeratinocytes> 600 μM[6]
AcyclovirFibroblasts> 600 μM[6]
PenciclovirNot specifiedNot specified

Mechanism of Action

A comprehensive understanding of a drug's mechanism of action is critical for its development and clinical application. While the precise mechanism of stachybotrydial's anti-HSV-1 activity has not been elucidated in the available literature, the mechanisms of acyclovir and penciclovir are well-documented.

Acyclovir and Penciclovir:

Both acyclovir and penciclovir are nucleoside analogues that target viral DNA synthesis.[9][10][11][12][13][14] Their mechanism of action involves a multi-step process:

  • Selective Phosphorylation: Acyclovir and penciclovir are selectively phosphorylated into their monophosphate forms by the viral enzyme thymidine kinase (TK). This initial step is crucial as it ensures that the drugs are primarily activated in HSV-infected cells, minimizing toxicity to uninfected host cells.[9][10]

  • Conversion to Triphosphate: Host cell kinases further phosphorylate the monophosphate forms into their active triphosphate forms (acyclovir triphosphate and penciclovir triphosphate).[9][10]

  • Inhibition of Viral DNA Polymerase: The triphosphate forms of these drugs act as competitive inhibitors of the viral DNA polymerase. They are incorporated into the growing viral DNA chain, but because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, they cause premature chain termination, thus halting viral replication.[9][11]

Penciclovir exhibits a longer intracellular half-life of its triphosphate form compared to acyclovir (10-20 hours for penciclovir vs. 0.7-1 hour for acyclovir), which may contribute to its favorable clinical efficacy.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to validate the antiviral efficacy and cytotoxicity of a compound against HSV-1.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and determining the inhibitory effect of a compound on viral replication.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Carboxymethylcellulose (CMC) or other overlay medium

  • Crystal Violet staining solution (1% crystal violet in 50% ethanol)

  • Test compound and control (e.g., acyclovir)

  • HSV-1 stock

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.[15][16]

  • Virus Dilution: On the day of the experiment, prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.[17][18]

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Remove the overlay medium and fix the cells with methanol. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.[15][16] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells (e.g., Vero)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Test compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[21][22][23]

Materials:

  • Cells (e.g., Vero)

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid)

  • 96-well plates

  • Test compound

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Neutral Red Incubation: After treatment, remove the medium and add medium containing Neutral Red. Incubate for 2-3 hours at 37°C.[24]

  • Washing and Destaining: Remove the dye-containing medium, wash the cells with PBS, and then add the destain solution to extract the dye from the lysosomes of viable cells.[22][24]

  • Absorbance Reading: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Calculate the percentage of viable cells and the CC50 value as described for the MTT assay.

Visualizations

Experimental Workflow for Antiviral Efficacy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_cyto Cytotoxicity Cell_Culture Cell Culture (e.g., Vero cells) Infection Infect Cells with HSV-1 Cell_Culture->Infection Cyto_Treatment Treat Cells with Compound Cell_Culture->Cyto_Treatment Virus_Stock Virus Stock (HSV-1) Virus_Stock->Infection Compound_Prep Compound Preparation (Stachybotrydial & Controls) Treatment Treat with Compound (Varying Concentrations) Compound_Prep->Treatment Compound_Prep->Cyto_Treatment Infection->Treatment Incubation Incubate (48-72h) Treatment->Incubation Plaque_Staining Plaque Staining (Crystal Violet) Incubation->Plaque_Staining Plaque_Counting Plaque Counting Plaque_Staining->Plaque_Counting IC50_Calc Calculate IC50 Plaque_Counting->IC50_Calc Viability_Assay Viability Assay (MTT or Neutral Red) Cyto_Treatment->Viability_Assay CC50_Calc Calculate CC50 Viability_Assay->CC50_Calc G cluster_host Host Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Tegument_Release Tegument Release Capsid_Transport Capsid Transport to Nucleus Tegument_Release->Capsid_Transport DNA_Injection Viral DNA Injection Capsid_Transport->DNA_Injection Viral_Assembly Virion Assembly Egress Egress via Golgi Viral_Assembly->Egress Assembly_Release 4. Assembly & Release Egress->Assembly_Release Transcription Transcription (Immediate-Early, Early, Late Genes) DNA_Injection->Transcription DNA_Replication Viral DNA Replication Transcription->DNA_Replication Capsid_Assembly Capsid Assembly DNA_Replication->Capsid_Assembly Replication_Target 3. DNA Replication (Target of Acyclovir/Penciclovir) DNA_Replication->Replication_Target Capsid_Assembly->Viral_Assembly Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Uncoating->Tegument_Release

References

Comparative Analysis of Immunoassay Cross-Reactivity for Stachybotrys Macrocyclic Trichothecenes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Mycotoxin Analysis and Drug Development

This guide provides a comparative analysis of immunoassay cross-reactivity for macrocyclic trichothecene mycotoxins produced by the fungus Stachybotrys chartarum. While specific immunoassays targeting "Stachybotramide" are not documented in available scientific literature, this guide focuses on assays developed for structurally similar and more prevalent Stachybotrys toxins, such as roridins and satratoxins. Understanding the cross-reactivity of these assays is critical for accurately interpreting screening results and for the development of specific diagnostic tools.

The data presented is based on immunoassays designed to be class-specific for macrocyclic trichothecenes. These assays utilize antibodies that recognize the core structure common to this mycotoxin family, leading to varying degrees of cross-reactivity with different members of the group.

Data Presentation: Cross-Reactivity Comparison

The performance of an immunoassay is defined by its specificity. In the context of mycotoxin analysis, cross-reactivity is a key parameter that describes the extent to which the assay detects compounds other than the primary target analyte. The following table summarizes the relative cross-reactivity of a representative competitive enzyme immunoassay developed for Roridin A, a major macrocyclic trichothecene.

The data demonstrates a high affinity for Roridin A, with significant cross-reactivity for other related macrocyclic trichothecenes. Conversely, the assay shows negligible recognition of nonmacrocyclic trichothecenes, highlighting its specificity for the macrocyclic structure.

CompoundMycotoxin ClassRelative Cross-Reactivity (%)
Roridin A Macrocyclic Trichothecene 100
Roridin JMacrocyclic Trichothecene41
Verrucarin AMacrocyclic Trichothecene15
Satratoxin HMacrocyclic Trichothecene15
Satratoxin GMacrocyclic Trichothecene7
DiacetylverrucarolSimple Trichothecene0.15
VerrucarolSimple Trichothecene0.05

Data sourced from Märtlbauer, E., Gareis, M., & Terplan, G. (1988). Enzyme immunoassay for the macrocyclic trichothecene roridin A: production, properties, and use of rabbit antibodies. Applied and Environmental Microbiology, 54(1), 225–230.[1][2][3]

Experimental Protocols

The cross-reactivity data presented was determined using a competitive enzyme-linked immunosorbent assay (cELISA). Below is a detailed methodology outlining the typical steps involved in such an analysis.

Objective: To determine the specificity of a polyclonal antibody against Roridin A by assessing its cross-reactivity with other structurally related mycotoxins.

Principle: In a competitive ELISA, free mycotoxin in a sample or standard competes with a fixed amount of enzyme-labeled mycotoxin (conjugate) for a limited number of antibody binding sites coated on a microplate. A higher concentration of free mycotoxin in the sample results in less conjugate binding and a weaker signal, which is inversely proportional to the analyte concentration.

Materials:

  • 96-well microtiter plates

  • Roridin A-specific polyclonal antibody

  • Roridin A-Horseradish Peroxidase (HRP) conjugate

  • Mycotoxin standards: Roridin A, Roridin J, Verrucarin A, Satratoxin H, Satratoxin G, Diacetylverrucarol, Verrucarol

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate-Buffered Saline (PBS)

  • Washing Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Plate Coating: Microtiter plate wells are coated with the Roridin A-specific antibody, diluted in coating buffer. The plate is incubated overnight at 4°C to allow for antibody adsorption to the well surface.

  • Washing: The coating solution is discarded, and the plate is washed three times with washing buffer to remove any unbound antibody.

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well. The plate is incubated for at least 1 hour at room temperature.

  • Washing: The blocking buffer is discarded, and the plate is washed three times with washing buffer.

  • Competitive Reaction:

    • A series of standard dilutions are prepared for the primary analyte (Roridin A) and each of the cross-reacting mycotoxins to be tested.

    • 50 µL of each standard dilution (or sample) is added to the appropriate wells.

    • Immediately following, 50 µL of the Roridin A-HRP conjugate solution is added to each well.

    • The plate is incubated for 2 hours at room temperature, allowing the free and enzyme-labeled mycotoxins to compete for antibody binding.

  • Washing: The solution is discarded, and the plate is washed five times with washing buffer to remove unbound reagents.

  • Substrate Addition: 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark at room temperature for approximately 15-30 minutes, allowing for color development.

  • Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: The absorbance (Optical Density, OD) of each well is measured using a microplate reader at a wavelength of 450 nm.

Data Analysis and Calculation of Cross-Reactivity:

  • A standard curve is generated by plotting the absorbance values (B/B₀) against the logarithm of the Roridin A concentration. B is the absorbance of a standard or sample, and B₀ is the absorbance of the zero-concentration standard.

  • The 50% inhibitory concentration (IC₅₀) is determined for Roridin A and for each of the other tested mycotoxins. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • The percent relative cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC₅₀ of Roridin A / IC₅₀ of competing mycotoxin) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships between the mycotoxins discussed.

G cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detect Detection cluster_analysis Data Analysis p1 1. Coat Plate with Anti-Mycotoxin Antibody p2 2. Wash Plate p1->p2 p3 3. Block Wells p2->p3 p4 4. Wash Plate p3->p4 a1 5. Add Standard or Sample (Free Mycotoxin) p4->a1 a2 6. Add Enzyme-Conjugated Mycotoxin a1->a2 a3 Incubate (Competition Occurs) a2->a3 d1 7. Wash Plate a3->d1 d2 8. Add Substrate d1->d2 d3 9. Add Stop Solution d2->d3 d4 10. Read Absorbance (450 nm) d3->d4 an1 Calculate IC50 Values d4->an1 an2 Calculate % Cross-Reactivity an1->an2

Caption: Workflow for a typical competitive ELISA to determine mycotoxin cross-reactivity.

G cluster_stachy Mycotoxins Produced by Stachybotrys chartarum cluster_macro Examples A Macrocyclic Trichothecenes (Chemotype S) Ror Roridins (A, E, H, J, L-2) A->Ror Ver Verrucarins (A, J) A->Ver Sat Satratoxins (F, G, H) A->Sat Note Immunoassays for this class show high intra-class cross-reactivity. A->Note B Simple Trichothecenes (Chemotype A) C Atranones (Chemotype A)

Caption: Classification of major mycotoxin families produced by Stachybotrys chartarum.

References

Comparative Analysis of Stachybotramide Production and Bioactivity from Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the variable production and potential biological activities of Stachybotramide, a prominent secondary metabolite from Stachybotrys species.

This compound, a member of the phenylspirodrimane (PSD) class of meroterpenoids, is a significant secondary metabolite produced by various fungal species within the genus Stachybotrys. This guide provides a comparative analysis of this compound and related PSDs derived from different fungal strains, focusing on quantitative production, and potential biological activities. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform research and development efforts in mycotoxin analysis and novel drug discovery.

Quantitative Analysis of Phenylspirodrimane Production Across Stachybotrys Strains

The data from this study, summarized in the table below, demonstrates significant strain-dependent differences in the production of various PSDs. For instance, S. chlorohalonata was a prolific producer of Stachybotrydial diacetate (STDIAL AC), while the S. chartarum chemotype S strains showed notable production of Stachybotrydial (STDIAL) and its acetylated form. It is important to note that the production of these secondary metabolites is highly influenced by culture conditions, including the growth medium and incubation time[1][2].

Fungal StrainSpeciesChemotypeStachybotrydial (STDIAL) (%)Stachybotrydial diacetate (STDIAL AC) (%)Stachybotrylactam (STLAC) (%)
CBS 109283S. chlorohalonataN/A97.0
DSM 63425S. chartarumA
IBT 40288S. chartarumA69.0
IBT 40293S. chartarumS69.011.0
ATCC 34916S. chartarumS23.07.7
Data is presented as the relative percentage of the total quantified secondary metabolites and is derived from Jagels et al., 2019.

Biological Activity of this compound and Related Phenylspirodrimanes

Phenylspirodrimanes as a class are known to possess a range of biological activities, with immunosuppressive effects being one of the most frequently cited. While specific cytotoxic data for this compound is limited, the broader class of PSDs has been the subject of toxicological studies. It is hypothesized that the biological activity of these compounds is linked to their chemical structure, and thus, variations in the chemical profile of different fungal strains could lead to differing biological effects.

Putative Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory properties of related compounds, a putative signaling pathway for the action of this compound is proposed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. It is hypothesized that this compound may interfere with the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and a downstream reduction in the production of inflammatory mediators.

Stachybotramide_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK_complex IKK complex Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Sequesters IkBa_P P-IκBα NFkB_active Active NF-κB This compound This compound This compound->IKK_complex Inhibition Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_active->DNA Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocols

Fungal Strains and Cultivation

Stachybotrys strains, including S. chartarum (chemotypes A and S) and S. chlorohalonata, can be obtained from public culture collections such as the American Type Culture Collection (ATCC) or the Westerdijk Fungal Biodiversity Institute (CBS). For comparative metabolite profiling, strains should be cultivated on a standardized medium, such as synthetic-nutrient-poor agar (SNA), potato dextrose agar (PDA), or malt extract agar (MEA), to minimize variations due to nutritional differences. Cultures are typically incubated at 25°C in the dark for a defined period, for example, 14 days, to allow for sufficient growth and secondary metabolite production[1].

Extraction of Secondary Metabolites

A micro-scale extraction method is suitable for the efficient recovery of PSDs from fungal cultures. This procedure minimizes solvent usage and is amenable to high-throughput analysis.

  • Harvesting: Three agar plugs (6 mm diameter) are excised from a mature fungal colony and placed in a 2 mL screw-top vial.

  • Extraction Solvent: An extraction solvent mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) containing 1% formic acid is added to the vial (1.0 mL).

  • Extraction Process: The vial is subjected to ultrasonication for 60 minutes to facilitate the extraction of metabolites from the fungal biomass and agar.

  • Centrifugation: The extract is centrifuged at 14,000 rpm for 3 minutes to pellet any solid material.

  • Sample Preparation for Analysis: The supernatant is transferred to a new vial and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Extraction_Workflow Start Fungal Culture on Agar Step1 Excise 3 Agar Plugs (6mm) Start->Step1 Step2 Add 1mL Extraction Solvent (EtOAc/DCM/MeOH + 1% FA) Step1->Step2 Step3 Ultrasonication (60 min) Step2->Step3 Step4 Centrifugation (14,000 rpm, 3 min) Step3->Step4 Step5 Transfer Supernatant Step4->Step5 Step6 Evaporate to Dryness (N2) Step5->Step6 Step7 Reconstitute in Methanol Step6->Step7 End LC-MS/MS Analysis Step7->End

Caption: Workflow for the micro-scale extraction of secondary metabolites from Stachybotrys cultures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Quantitative analysis of this compound and other PSDs can be performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of the metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid, is employed to achieve good separation.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target analytes. This involves monitoring specific precursor-to-product ion transitions for each compound.

  • Quantification: Quantification is achieved by creating a calibration curve using certified analytical standards of the compounds of interest.

Conclusion

The production of this compound and other phenylspirodrimanes is highly variable among different strains of Stachybotrys. This variability underscores the importance of strain selection and optimization of culture conditions for any application, be it for the production of these compounds for research or for the assessment of toxigenic potential. While the biological activities of this compound are not yet fully elucidated, its structural similarity to other immunosuppressive and anti-inflammatory phenylspirodrimanes suggests that it may hold therapeutic potential. Further research is warranted to isolate and characterize this compound from a wider range of fungal strains, to definitively determine its biological activities and mechanisms of action, and to explore its potential as a lead compound for drug development.

References

A Head-to-Head Comparison of Stachybotramide Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development engaged with the potent mycotoxin Stachybotramide, a product of the fungus Stachybotrys chartarum, efficient and reliable extraction is paramount for accurate quantification and further toxicological studies. This guide provides a comparative overview of common extraction methodologies, supported by available experimental data for related mycotoxins, to aid in the selection of an optimal protocol.

Comparison of Extraction Solvents

While direct comparative studies on this compound extraction are limited, data from closely related macrocyclic trichothecenes, such as satratoxins, offer valuable insights into solvent efficiency. The most prevalent methods involve solvent extraction using polar organic solvents, primarily methanol and acetonitrile, often in combination with water.

Extraction Solvent SystemTarget AnalytesMatrixReported Recovery/YieldKey Considerations
Methanol SatratoxinsS. chartarum sporesEffective in reducing toxicity, implying successful extraction[1]A widely used and cost-effective solvent for mycotoxin extraction.[2]
Acetonitrile/Water (84:16, v/v) Satratoxin G & HS. chartarum cultures on PDAYields up to 20.8 µg/cm² for Satratoxin G + H[3]Generally provides higher recoveries for a broad range of mycotoxins compared to methanol-water mixtures.
Acetonitrile/Water (80:20, v/v) 19 MycotoxinsLotus SeedHigher recoveries for most mycotoxins compared to methanol-water.The addition of formic acid did not significantly improve extraction efficiency in this study.
Methanol/Acetonitrile/Water (60:20:20, v/v/v) Multiple MycotoxinsCorn MealGood recoveries (75.16–97.66%) for a range of mycotoxins.[4]The higher polarity of methanol can enhance the extraction of certain mycotoxins.[4]

Note: The yields and recoveries are highly dependent on the specific experimental conditions, including the fungal strain, culture conditions, and the exact protocol followed.

Experimental Protocols

Below are detailed methodologies for commonly employed extraction techniques for satratoxins, which can be adapted for this compound.

Method 1: Acetonitrile/Water Extraction from Fungal Cultures

This method is suitable for extracting mycotoxins from fungal cultures grown on agar plates.

Protocol:

  • Transfer the entire content of a fungal culture plate to a mixing bag.

  • Add 50 mL of an acetonitrile/water solution (84:16, v/v).

  • Homogenize the mixture for 5 minutes using a bag mixer.

  • Filter the extract through a paper filter to remove solid debris.

  • For cleanup, the filtered extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., Strata-X 33u Polymeric Reversed-Phase).

  • The eluate can then be concentrated and reconstituted in a suitable solvent for analysis by HPLC-MS/MS.

Method 2: Methanol Extraction from Fungal Spores

This protocol is designed for the extraction of mycotoxins from fungal spores.

Protocol:

  • Suspend a known quantity of fungal spores in 100% methanol.

  • Agitate the suspension for a defined period (e.g., 1 hour) to facilitate extraction.

  • Centrifuge the suspension to pellet the spores.

  • Carefully collect the methanol supernatant containing the extracted mycotoxins.

  • The methanol extract can be evaporated to dryness and the residue redissolved in a suitable solvent for further analysis. This method has been shown to dramatically reduce the toxicity of S. chartarum spores, indicating efficient mycotoxin removal[1].

Visualizing the Experimental Workflow and Biological Impact

To further clarify the extraction process and the biological context of this compound, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis fungal_culture Fungal Culture on Agar extraction_acn Acetonitrile/Water Extraction fungal_culture->extraction_acn spores Fungal Spores extraction_meoh Methanol Extraction spores->extraction_meoh filtration Filtration extraction_acn->filtration extraction_meoh->filtration spe Solid-Phase Extraction (SPE) filtration->spe analysis LC-MS/MS Analysis spe->analysis

This compound Extraction Workflow

This compound, as a trichothecene mycotoxin, exerts its toxicity primarily by inhibiting protein synthesis. This triggers a cellular stress cascade known as the ribotoxic stress response.

G This compound This compound Ribosome Ribosome (60S subunit) This compound->Ribosome binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response ProteinSynthesis->RSR triggers MAPKKK MAPKKK (e.g., ZAK) RSR->MAPKKK activates MKK47 MKK4/7 MAPKKK->MKK47 phosphorylates JNK_p38 JNK / p38 MKK47->JNK_p38 phosphorylates AP1 AP-1 (c-Jun) JNK_p38->AP1 activates Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation

This compound-Induced Ribotoxic Stress Response

Conclusion

The selection of an appropriate extraction method for this compound is critical for obtaining reliable and reproducible results. While methanol is a viable option, a mixture of acetonitrile and water appears to offer superior recovery for a broader range of related mycotoxins. The choice of solvent should be guided by the specific research goals, the nature of the sample matrix, and the analytical instrumentation available. The provided protocols and diagrams serve as a foundational resource for developing and optimizing this compound extraction and for understanding its mechanism of action. Further method validation and optimization are recommended for specific applications to ensure the highest quality data.

References

Replicating published findings on Stachybotramide's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Stachybotramide and its analogs, with a focus on cytotoxicity, anti-inflammatory, and antiviral effects. Experimental data from published findings are presented alongside detailed protocols to facilitate the replication and validation of these results. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of phenylspirodrimane compounds.

Comparative Bioactivity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound analogs and established drugs against various cell lines and viruses. This data allows for a direct comparison of the potency of these compounds.

Table 1: Cytotoxic Activity of Phenylspirodrimanes and Doxorubicin

Compound/DrugCell LineIC50 (µM)
Stachybotrin CA549 (Lung Carcinoma)3.8
Stachybotrin CHCT-116 (Colon Carcinoma)5.2
Stachybotrin DA549 (Lung Carcinoma)7.2
Stachybotrin DHCT-116 (Colon Carcinoma)9.8
Doxorubicin (Control) A549 (Lung Carcinoma) 0.1 - 2.0 [1]
Doxorubicin (Control) HCT-116 (Colon Carcinoma) 0.05 - 0.5
Doxorubicin (Control) HepG2 (Hepatocellular Carcinoma) 12.18 ± 1.89 [2]
Doxorubicin (Control) HeLa (Cervical Cancer) 2.92 ± 0.57 [2]
Doxorubicin (Control) MCF-7 (Breast Cancer) 2.50 ± 1.76 [2]

Table 2: Anti-Inflammatory Activity of a Phenylspirodrimane Analog and a Control Inhibitor

Compound/DrugAssayCell LineIC50 (µM)
Phenylspirodrimane AnalogTNF-α InhibitionRAW 264.7Data not available in searched literature
PD-098059 (Control) TNF-α Inhibition Human Monocytes ~50 [3]

Table 3: Antiviral Activity of Stachyflin and Oseltamivir

Compound/DrugVirus StrainIC50 (µM)
StachyflinInfluenza A virus (H1N1)0.003[4]
Oseltamivir (Control) Influenza A virus (H1N1) 0.0007 - 0.0022 [5]
Oseltamivir (Control) Influenza A/NWS/33 (H1N1) 0.00051 [6]
Oseltamivir (Control) Influenza A/Victoria/3/75 (H3N2) 0.00019 [6]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key bioassays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • Target cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound or analog and control drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drug in the culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Anti-Inflammatory Assay: TNF-α Release Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or analog and control inhibitor

  • TNF-α ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α production compared to the LPS-stimulated control and calculate the IC50 value.

Antiviral Assay: Influenza Virus Plaque Reduction Assay

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Complete MEM with 1% FBS and TPCK-trypsin

  • This compound or analog and control drug (e.g., Oseltamivir)

  • Agarose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Monolayer: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of influenza virus (e.g., 100 plaque-forming units/well) in the presence of various concentrations of the test compounds.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Agarose Overlay: Remove the virus inoculum and overlay the cells with agarose medium containing the respective compound concentrations.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Visualizing Molecular Mechanisms

To illustrate the potential mechanisms of action of this compound and its analogs, the following diagrams depict key signaling pathways that may be involved in their bioactivity.

This compound-Induced Apoptosis Pathway

dot

apoptosis_pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades from Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α) This compound This compound This compound->IKK inhibits?

References

Stachybotramide: A Comparative Analysis of its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 17, 2025

Introduction

Stachybotramide is a phenylspirodrimane, a class of meroterpenoid natural products produced by fungi of the genus Stachybotrys, notably Stachybotrys chartarum and Stachybotrys cylindrospora.[1] While the precise mechanism of action for this compound itself has not been extensively characterized in publicly available literature, the bioactivity of related compounds from Stachybotrys suggests potential avenues of investigation. This guide provides a comparative overview of the plausible mechanisms of action of this compound, drawing parallels with the known activities of other Stachybotrys metabolites and comparing them to well-understood inhibitors of cellular processes.

The toxicological profile of Stachybotrys species is well-documented, with many of its secondary metabolites exhibiting potent biological effects. Among the most studied are the macrocyclic trichothecenes, such as satratoxins, which are powerful inhibitors of protein synthesis.[2][3][4] Phenylspirodrimanes, the structural class to which this compound belongs, have demonstrated a range of activities, including cytotoxicity against various cancer cell lines and, in some cases, inhibition of serine proteases.[5][6][7]

This comparison will explore two primary potential mechanisms for this compound: protein synthesis inhibition and serine protease inhibition . These will be compared against the activities of well-characterized inhibitors:

  • Protein Synthesis Inhibitors:

    • Cycloheximide

    • Anisomycin

    • Puromycin

  • Serine Protease Inhibitors: (General class)

Postulated Mechanism of Action 1: Protein Synthesis Inhibition

Given that highly toxic metabolites from Stachybotrys, such as satratoxins, are known to be potent inhibitors of protein synthesis, it is plausible that this compound may share this mechanism. Satratoxins exert their effect by binding to the 60S ribosomal subunit, thereby inhibiting translation.[4]

Comparison with Known Protein Synthesis Inhibitors

The following table summarizes the known mechanisms of well-characterized eukaryotic protein synthesis inhibitors.

InhibitorTargetMechanism of Action
Cycloheximide 60S ribosomal subunit (E-site)Blocks the translocation step of elongation by interfering with the movement of tRNA and mRNA through the ribosome.[8][9]
Anisomycin 60S ribosomal subunit (peptidyl transferase center)Inhibits the peptidyl transferase reaction, preventing the formation of peptide bonds between amino acids.[10][11][12]
Puromycin Ribosome (A-site)Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination by being incorporated into the growing polypeptide chain.[13][14]
Experimental Data

While specific protein synthesis inhibition data for this compound is not available, the cytotoxic effects of related phenylspirodrimanes against various cell lines have been documented. This cytotoxicity could be a downstream consequence of protein synthesis inhibition.

CompoundCell LineIC50 (µM)Reference
Stachybochartin AMDA-MB-23115.4[7]
Stachybochartin BMDA-MB-23121.7[7]
Stachybochartin CU-2OS4.5[7]
Stachybochartin GU-2OS8.9[7]
Bistachybotrysin AA549, HCT116, BGC823, HepG22.8 - 7.5[5]
StachybotrysinSF-268, MCF-7, HepG-2, A5498.88 - 22.73[15]
Experimental Protocols

Protein Synthesis Inhibition Assay (General Protocol)

A common method to assess protein synthesis inhibition is through the incorporation of radiolabeled amino acids into newly synthesized proteins.

  • Cell Culture: Eukaryotic cells (e.g., HeLa, Jurkat) are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., cycloheximide) for a specified time.

  • Radiolabeling: A radiolabeled amino acid, such as ³⁵S-methionine or ³H-leucine, is added to the culture medium.

  • Incubation: Cells are incubated for a short period (e.g., 1-2 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

  • Lysis and Precipitation: Cells are lysed, and the proteins are precipitated using an acid such as trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.

  • Analysis: The percentage of protein synthesis inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells. The IC50 value can then be determined.

Signaling Pathway and Workflow Diagrams

Protein_Synthesis_Inhibition Protein Synthesis Inhibition Pathway cluster_ribosome Ribosome E_site E Site P_site P Site P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide Peptide bond formation A_site A Site A_site->P_site Translocation mRNA mRNA mRNA->A_site Binding Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Delivery This compound This compound (Hypothesized) cluster_ribosome cluster_ribosome This compound->cluster_ribosome Inhibition? Known_Inhibitors Cycloheximide Anisomycin Puromycin Known_Inhibitors->cluster_ribosome Inhibition Protein_Synthesis_Assay_Workflow Protein Synthesis Inhibition Assay Workflow Start Start Cell_Culture Culture Eukaryotic Cells Start->Cell_Culture Treatment Treat with this compound or Known Inhibitor Cell_Culture->Treatment Radiolabeling Add Radiolabeled Amino Acid Treatment->Radiolabeling Incubation Incubate for Incorporation Radiolabeling->Incubation Lysis Cell Lysis Incubation->Lysis Precipitation Protein Precipitation (TCA) Lysis->Precipitation Quantification Scintillation Counting Precipitation->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End Serine_Protease_Inhibition Serine Protease Inhibition Pathway Serine_Protease Serine Protease (Active Site) Cleaved_Products Cleaved Peptides Serine_Protease->Cleaved_Products Catalysis Substrate Protein Substrate Substrate->Serine_Protease Binding This compound This compound (Hypothesized) This compound->Serine_Protease Inhibition? Known_Inhibitors Serine Protease Inhibitors Known_Inhibitors->Serine_Protease Inhibition Serine_Protease_Assay_Workflow Serine Protease Inhibition Assay Workflow Start Start Preparation Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Preparation Pre_incubation Pre-incubate Enzyme with This compound or Known Inhibitor Preparation->Pre_incubation Initiation Add Chromogenic/Fluorogenic Substrate Pre_incubation->Initiation Measurement Monitor Absorbance/ Fluorescence Change Initiation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Stachybotramide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH PERSONNEL

This document provides crucial safety and logistical information for the handling and disposal of Stachybotramide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. Researchers must treat this compound as a potentially hazardous substance, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Risk Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first and most critical step before handling this compound. Since specific toxicity data is unavailable, the assessment must be based on the potential for exposure and the inherent uncertainty of the compound's hazards. This compound is a metabolite of the fungus Stachybotrys, which is known to produce mycotoxins.[1][2][3][4] Therefore, a high degree of caution is warranted.

The following table summarizes the recommended PPE based on a qualitative risk assessment for handling this compound.

Risk Level Assessment Considerations Minimum Personal Protective Equipment (PPE) Requirements
High - Weighing or otherwise handling solid this compound- Generating aerosols (e.g., vortexing, sonicating)- High concentration solutions- Procedures with a high risk of splashes or spills- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles and a face shield.- Body Protection: Impermeable disposable gown or lab coat.- Respiratory Protection: A properly fitted NIOSH-certified N95 or higher-level respirator.
Medium - Handling dilute solutions of this compound- Low-volume transfers in a well-ventilated area- Gloves: Single pair of nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: Standard lab coat.
Low - Handling sealed containers of this compound- Working with very dilute solutions with minimal risk of aerosolization- Gloves: Single pair of nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: Standard lab coat.

Operational Plan for Handling this compound

A systematic approach is essential to minimize the risk of exposure during the handling of this compound. The following workflow should be followed for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SOP Review Standard Operating Procedure Conduct Risk Assessment Conduct Risk Assessment Review SOP->Conduct Risk Assessment 1 Don PPE Don Appropriate PPE Conduct Risk Assessment->Don PPE 2 Work in Ventilated Area Work in a Certified Chemical Fume Hood Don PPE->Work in Ventilated Area 3 Handle Compound Handle this compound (weighing, dissolution, etc.) Work in Ventilated Area->Handle Compound 4 Clean Work Area Decontaminate Work Surface Handle Compound->Clean Work Area 5 Segregate Waste Segregate Waste (solid, liquid, sharps) Clean Work Area->Segregate Waste 6 Label Waste Label Waste Containers 'Hazardous Waste' Segregate Waste->Label Waste 7 Store Waste Store in Designated Satellite Accumulation Area Label Waste->Store Waste 8

This compound Handling Workflow

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Thoroughly review your institution's standard operating procedures (SOPs) for handling hazardous materials.

    • Conduct a formal risk assessment for the specific procedure involving this compound.[5][6][7]

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling:

    • All work with this compound, especially with the solid compound or concentrated solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

    • When handling the compound, use disposable equipment whenever possible to reduce the need for decontamination.

    • After handling, thoroughly decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Disposal:

    • All materials that have come into contact with this compound are to be considered hazardous waste.

    • Segregate waste into appropriate, clearly labeled containers for solid, liquid, and sharp waste.

    • Label all waste containers with "Hazardous Waste" and the chemical name "this compound."

    • Store waste containers in a designated and properly signed satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Start Start Waste Generation Waste Generated (Solid, Liquid, Sharps) Start->Waste Generation Segregation Segregate at Point of Generation Waste Generation->Segregation Solid Waste Solid Waste (Gloves, Tubes, etc.) Segregation->Solid Waste Liquid Waste Liquid Waste (Solvents, Media) Segregation->Liquid Waste Sharps Waste Sharps Waste (Needles, Pipettes) Segregation->Sharps Waste Solid Container Labeled 'Hazardous Solid Waste' Container Solid Waste->Solid Container Liquid Container Labeled 'Hazardous Liquid Waste' Container Liquid Waste->Liquid Container Sharps Container Labeled 'Hazardous Sharps Waste' Container Sharps Waste->Sharps Container SAA Store in Satellite Accumulation Area Solid Container->SAA Liquid Container->SAA Sharps Container->SAA EHS Pickup Schedule Pickup with Environmental Health & Safety SAA->EHS Pickup End End EHS Pickup->End

This compound Waste Disposal Pathway

Disposal Protocol:

  • Segregation: At the point of generation, separate waste into solid, liquid, and sharps categories.

  • Containment:

    • Solid Waste: Place in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a compatible, non-reactive, and sealable container.

    • Sharps Waste: Dispose of in a puncture-resistant sharps container.

  • Labeling: Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store all waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Follow your institution's procedures to schedule a waste pickup with the Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals if you have any questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.